Loxoprofen-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H18O3 |
|---|---|
Molecular Weight |
250.33 g/mol |
IUPAC Name |
2-[4-[(2,2,3,3-tetradeuterio-5-oxocyclopentyl)methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C15H18O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13H,2-4,9H2,1H3,(H,17,18)/i2D2,3D2 |
InChI Key |
YMBXTVYHTMGZDW-RRVWJQJTSA-N |
Isomeric SMILES |
[2H]C1(CC(=O)C(C1([2H])[2H])CC2=CC=C(C=C2)C(C)C(=O)O)[2H] |
Canonical SMILES |
CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Loxoprofen-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Loxoprofen-d4, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen. The inclusion of deuterium isotopes in drug molecules is a valuable strategy in pharmaceutical research, primarily for its application in pharmacokinetic studies and as an internal standard in analytical assays. This document details a proposed synthetic route, experimental protocols, and in-depth characterization methodologies for this compound.
Introduction to Loxoprofen and its Deuterated Analog
Loxoprofen is a widely used NSAID belonging to the 2-arylpropionic acid class of drugs. It exhibits potent analgesic, anti-inflammatory, and antipyretic properties by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. Loxoprofen itself is a prodrug, which is rapidly converted to its active trans-alcohol metabolite after oral administration.
This compound is a stable isotope-labeled version of Loxoprofen, where four hydrogen atoms on the cyclopentanone ring are replaced with deuterium. This isotopic substitution makes this compound an ideal internal standard for quantitative bioanalytical assays using mass spectrometry, as it has nearly identical chemical and physical properties to Loxoprofen but a distinct molecular weight.
Synthesis of this compound
A plausible and efficient synthetic route for this compound is proposed, starting from commercially available deuterated cyclopentanone and 2-(4-(bromomethyl)phenyl)propanoic acid.
Proposed Synthetic Pathway
The synthesis involves the alkylation of the enolate of cyclopentanone-2,2,5,5-d4 with 2-(4-(bromomethyl)phenyl)propanoic acid.
Experimental Protocol
Materials:
-
Cyclopentanone-2,2,5,5-d4 (98 atom % D)
-
2-(4-(bromomethyl)phenyl)propanoic acid
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Enolate Formation: To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), slowly add n-butyllithium to generate LDA in situ. After stirring for 30 minutes, a solution of cyclopentanone-2,2,5,5-d4 in anhydrous THF is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: A solution of 2-(4-(bromomethyl)phenyl)propanoic acid in anhydrous THF is then added dropwise to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up: The reaction is quenched by the addition of 1 M hydrochloric acid until the pH is acidic. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield this compound as a white to off-white solid.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are employed.
Characterization Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of this compound is expected to be very similar to that of Loxoprofen, with the key difference being the absence of signals corresponding to the protons at the 2 and 5 positions of the cyclopentanone ring.
-
Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and the spectrum is recorded on a 400 MHz or higher NMR spectrometer.
-
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.45 | Doublet | 3H | -CH(CH₃ )COOH |
| ~1.90 | Multiplet | 2H | Cyclopentanone -CH₂ - |
| ~2.65 | Multiplet | 1H | Cyclopentanone -CH - |
| ~2.90 | Doublet | 2H | Ar-CH₂ - |
| ~3.65 | Quartet | 1H | -CH (CH₃)COOH |
| ~7.10 | Multiplet | 4H | Aromatic protons |
| ~12.0 | Singlet | 1H | -COOH |
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will confirm the carbon framework of the molecule. The signals for the deuterated carbons (C2' and C5' of the cyclopentanone ring) will be observed as triplets (due to C-D coupling) with significantly reduced intensity.
-
Experimental Protocol: A concentrated sample of this compound is dissolved in a suitable deuterated solvent and the spectrum is recorded on an NMR spectrometer, typically requiring a longer acquisition time due to the lower natural abundance of ¹³C.
-
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~18.5 | -CH(C H₃)COOH |
| ~21.0 | Cyclopentanone -C H₂- |
| ~35.0 (triplet, low int.) | Cyclopentanone -C D₂- |
| ~45.0 | -C H(CH₃)COOH |
| ~46.0 | Ar-C H₂- |
| ~53.0 | Cyclopentanone -C H- |
| ~128.0 - 130.0 | Aromatic C H |
| ~135.0, ~140.0 | Aromatic quaternary C |
| ~175.0 | -C OOH |
| ~220.0 | Cyclopentanone C =O |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment of this compound. Gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., silylation) or liquid chromatography-mass spectrometry (LC-MS) can be employed.
-
Experimental Protocol (GC-MS): this compound is derivatized with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase its volatility. The derivatized sample is then injected into a GC-MS system.
-
Expected Mass Spectrum Data: The mass spectrum will show a molecular ion peak corresponding to the derivatized this compound. The key observation will be a mass shift of +4 amu compared to the non-deuterated Loxoprofen. Characteristic fragment ions of the tert-butyldimethylsilyl (TBDMS) derivative of Loxoprofen would include [M-15], [M-57], and [M-139].[1] For this compound, the corresponding fragments will be observed at M+4.
| Ion | Expected m/z (Loxoprofen) | Predicted m/z (this compound) |
| [M]⁺ (as TBDMS derivative) | 360.2 | 364.2 |
| [M-57]⁺ | 303.2 | 307.2 |
High-Performance Liquid Chromatography (HPLC)
HPLC is utilized to determine the chemical purity of the synthesized this compound.
-
Experimental Protocol: A reversed-phase HPLC method can be employed. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water (with a pH modifier like phosphoric acid). Detection is commonly performed using a UV detector at a wavelength of around 220 nm.
-
Data Presentation:
| Parameter | Value |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Retention Time | ~ 5-7 minutes (dependent on exact conditions) |
| Purity (by area %) | > 98% |
Conclusion
This technical guide outlines a comprehensive approach to the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical principles and utilizes a commercially available deuterated starting material. The detailed characterization protocols, including NMR, MS, and HPLC, provide a robust framework for confirming the identity, purity, and isotopic enrichment of the final product. The successful synthesis and thorough characterization of this compound are crucial for its application as a reliable internal standard in pharmacokinetic and other quantitative studies, thereby supporting the broader research and development of Loxoprofen and related compounds.
References
Loxoprofen-d4: A Technical Guide to its Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key quality control parameters and analytical methodologies detailed in a typical Certificate of Analysis (CoA) for Loxoprofen-d4. This compound, the deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen, serves as an essential internal standard for pharmacokinetic and bioequivalence studies.[1][2][3] Its precise characterization is paramount for ensuring the accuracy and reliability of such research.
Quantitative Data Summary
The following tables summarize the essential quantitative data for a representative batch of this compound.
Table 1: Identification and Chemical Properties
| Parameter | Specification |
| Chemical Name | This compound |
| Molecular Formula | C₁₅H₁₄D₄O₃[2][4] |
| Molecular Weight | 250.33 g/mol [2][4] |
| CAS Number | 68767-14-6 (non-labelled)[1] |
| Purity | ≥98%[4] |
Table 2: Physical Characteristics
| Parameter | Specification |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (10 mM)[2] |
Experimental Protocols
The analytical methods employed to certify the quality of this compound are critical for its use as a reference standard. Below are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound and quantifying any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used for the separation of Loxoprofen and related compounds.[5][6]
-
Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 0.01 M sodium dihydrogen phosphate) is typical.[5] A common gradient might be 55:45 (v/v) acetonitrile to buffer, with the pH of the aqueous phase adjusted to 6.5.[5]
-
Flow Rate: A flow rate of 1.0 mL/min is generally employed.[5][6]
-
Detection: UV detection at a wavelength of 220 nm is suitable for Loxoprofen.[5]
-
Sample Preparation: A stock solution of this compound is prepared by dissolving an accurately weighed amount in a suitable solvent, such as methanol, to a concentration of 1 mg/mL.[5] This is then serially diluted to create calibration standards.
-
Data Analysis: The purity is determined by comparing the peak area of the this compound to the total peak area of all components in the chromatogram.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is used to confirm the molecular weight and structural identity of this compound.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization Technique: Electron ionization (EI) or electrospray ionization (ESI) can be used.
-
Analysis: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (250.33 g/mol ). The fragmentation pattern can also be used to confirm the structure. For Loxoprofen, characteristic fragment ions have been identified that aid in its detection.[7]
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the quality control analysis of this compound, from sample reception to the final issuance of the Certificate of Analysis.
Caption: Quality Control Workflow for this compound Analysis.
This guide provides a foundational understanding of the data and methodologies associated with a this compound Certificate of Analysis. For specific batch information, always refer to the documentation provided by the supplier.
References
- 1. This compound - CAS - 68767-14-6 (non-labelled) | Axios Research [axios-research.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of loxoprofen in tablets, patches, and equine urine as tert-butyldimethylsilyl derivative by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of Loxoprofen as a Cyclooxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Loxoprofen is a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative group.[1] A distinguishing feature of Loxoprofen is its nature as a prodrug, which means it is administered in an inactive form and is converted to its active form within the body.[2][3] This conversion happens rapidly after administration.[1] The active metabolite, a trans-alcohol form, functions as a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[4][5] By blocking these enzymes, Loxoprofen effectively reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3][5] Its prodrug characteristic is thought to contribute to a reduced incidence of gastrointestinal side effects compared to other NSAIDs that are active upon administration.[5]
Core Mechanism of Action: COX Inhibition
The anti-inflammatory, analgesic, and antipyretic properties of Loxoprofen are rooted in the inhibition of the cyclooxygenase (COX) pathway.
Prodrug Metabolism
Loxoprofen itself possesses minimal pharmacological activity.[2] Following oral or transdermal administration, it is rapidly absorbed and metabolized by the enzyme carbonyl reductase, primarily in the liver and skin, into its active metabolite, the trans-alcohol form (specifically, the (2S,1'R,2'S)-trans-alcohol derivative is the most active).[2][6][7] This biotransformation is crucial for the drug's efficacy.
The Arachidonic Acid Cascade and COX Enzymes
The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[2]
-
COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for "housekeeping" functions, such as protecting the gastric mucosa and supporting platelet aggregation.[2][5]
-
COX-2 is an inducible enzyme, meaning its expression is significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[2][5] Prostaglandins produced by COX-2 mediate inflammation, pain, and fever.[5]
Non-Selective Inhibition
Loxoprofen's active metabolite is a potent, non-selective inhibitor of both COX-1 and COX-2.[1][4][6] It binds to the active site of these enzymes, preventing them from converting arachidonic acid. This non-selective action leads to both the desired therapeutic effects (via COX-2 inhibition) and potential side effects (via COX-1 inhibition). The inhibition of prostaglandin synthesis ultimately reduces the inflammatory response, alleviates pain, and lowers fever.[3]
Caption: Loxoprofen metabolism and its inhibitory action on the COX pathway.
Quantitative Data: Inhibitory Potency
The following table summarizes the available quantitative data on the inhibitory activity of Loxoprofen and its active metabolite against COX-1 and COX-2.
| Compound | Assay Type | Target | IC₅₀ Value (µM) | COX-1/COX-2 Ratio | Reference |
| Loxoprofen | Human Whole Blood | COX-1 | 6.5 | 0.48 | [8] |
| Loxoprofen | Human Whole Blood | COX-2 | 13.5 | [8] | |
| Loxoprofen Active Metabolite (loxoprofen-SRS) | In Vitro | COX-1 / COX-2 | Not Specified | 0.35 | [9] |
Note: A lower IC₅₀ value indicates greater potency. A COX-1/COX-2 ratio of less than 1 suggests higher selectivity for COX-1, while a ratio greater than 1 suggests higher selectivity for COX-2. The data indicates Loxoprofen is a relatively balanced, non-selective inhibitor with a slight preference for COX-1.
Experimental Protocol: In Vitro COX Inhibition Assay
This section provides a representative methodology for determining the inhibitory activity of a compound like Loxoprofen on COX-1 and COX-2 enzymes in vitro.
Objective
To determine the 50% inhibitory concentration (IC₅₀) of a test compound against purified ovine or human recombinant COX-1 and COX-2 enzymes.
Materials
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound (e.g., Loxoprofen) and reference inhibitors (e.g., Diclofenac, Celecoxib)
-
Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
96-well microplate
-
Microplate reader
Procedure
-
Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve a range of final assay concentrations.
-
Reaction Mixture: In a 96-well plate, add the following to each well:
-
150 µL Assay Buffer
-
10 µL Heme
-
10 µL of either COX-1 or COX-2 enzyme solution.
-
10 µL of the test compound dilution (or solvent for control wells).
-
-
Pre-incubation: Incubate the plate for 5-10 minutes at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add 20 µL of the colorimetric substrate solution (e.g., TMPD).
-
Substrate Addition: Initiate the enzymatic reaction by adding 20 µL of arachidonic acid solution to each well.
-
Measurement: Immediately begin monitoring the absorbance at a specific wavelength (e.g., 590 nm) for a set period (e.g., 5-10 minutes) using a microplate reader. The rate of change in absorbance is proportional to the COX peroxidase activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Caption: General experimental workflow for an in vitro COX inhibition assay.
Therapeutic Implications
The non-selective inhibition of COX enzymes by Loxoprofen's active metabolite leads to a cascade of physiological effects that result in its therapeutic benefits.
Caption: Logical flow from COX inhibition to therapeutic and side effects.
-
Anti-inflammatory Effect: By inhibiting COX-2 at the site of injury, Loxoprofen reduces the production of prostaglandins that cause vasodilation, increased vascular permeability, and edema.
-
Analgesic Effect: The reduction of prostaglandins decreases the sensitization of peripheral nociceptors (pain receptors) to inflammatory mediators like bradykinin and histamine.
-
Antipyretic Effect: Loxoprofen can reduce fever by inhibiting prostaglandin E2 (PGE2) synthesis in the hypothalamus, which is the brain's thermoregulatory center.
-
Potential Adverse Effects: The concurrent inhibition of COX-1 can lead to gastrointestinal issues by reducing the production of protective prostaglandins in the stomach lining and can affect platelet function and renal blood flow.[10] The prodrug nature of Loxoprofen is intended to mitigate some of these GI effects.[5]
References
- 1. Loxoprofen - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. nbinno.com [nbinno.com]
- 4. Enzymologic and pharmacologic profile of loxoprofen sodium and its metabolites. | Semantic Scholar [semanticscholar.org]
- 5. What is the mechanism of Loxoprofen Sodium Hydrate? [synapse.patsnap.com]
- 6. Evaluation of loxoprofen and its alcohol metabolites for potency and selectivity of inhibition of cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Loxoprofen Sodium, a Non-Selective NSAID, Reduces Atherosclerosis in Mice by Reducing Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Isotopic Purity and Stability of Loxoprofen-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class.[1][2] It functions as a prodrug, meaning it is converted into its active form within the body.[1][3][4] The primary mechanism of action for its active metabolite is the non-selective inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins that mediate pain and inflammation.[1][4][5]
Loxoprofen-d4 is a stable, deuterium-labeled isotopologue of Loxoprofen.[6][7] The incorporation of four deuterium atoms creates a mass shift, making it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry (MS). Its use is crucial for accurately determining the pharmacokinetic and metabolic profiles of Loxoprofen in complex biological matrices. This guide provides a technical overview of the key quality attributes of this compound: isotopic purity and chemical stability.
Isotopic Purity of this compound
Isotopic purity is a critical parameter for any stable isotope-labeled internal standard. It defines the percentage of the compound that contains the specified number of deuterium atoms (in this case, four) relative to molecules with fewer deuterium atoms (d0 to d3). High isotopic purity is essential to prevent signal interference and ensure the accuracy of quantitative analysis.
Quantitative Data
The isotopic distribution of this compound is determined using high-resolution mass spectrometry. The data is typically provided by the manufacturer in a Certificate of Analysis. The table below presents representative data for a high-quality batch of this compound.
| Species | Isotopic Contribution | Specification |
| This compound | >99.0% | ≥ 98% |
| Loxoprofen-d3 | <0.5% | Report Value |
| Loxoprofen-d2 | <0.1% | Report Value |
| Loxoprofen-d1 | <0.1% | Report Value |
| Loxoprofen-d0 | <0.1% | Report Value |
| Isotopic Purity (d4) | >99% | ≥ 98% |
| Chemical Purity (HPLC) | >99.5% | ≥ 98% |
Table 1: Representative Isotopic and Chemical Purity Data for this compound. Values are illustrative and may vary by batch.
Experimental Protocol for Isotopic Purity Determination
The determination of isotopic purity is primarily conducted using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]
Objective: To determine the isotopic distribution and confirm the mass of this compound.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).
-
Chromatographic Separation: The sample is injected into the UHPLC system to separate the analyte from any potential impurities. A C18 column is commonly used.[9][10]
-
Ionization: The eluent from the column is directed to the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI).
-
Mass Analysis: The mass analyzer is operated in full scan mode to detect the molecular ions corresponding to the different isotopic species (d0 to d4).
-
Data Analysis: The relative abundance of each isotopic peak is integrated. The isotopic purity is calculated as the percentage of the d4 peak intensity relative to the sum of intensities of all isotopic species (d0 through d4).
Workflow for Isotopic Purity Analysis
Caption: Workflow for determining the isotopic purity of this compound via LC-MS.
Chemical Stability of this compound
Chemical stability ensures that the deuterated standard does not degrade during storage or sample analysis, which could compromise the results of a study. Stability studies are performed under various environmental conditions according to ICH guidelines.[11][12]
Storage and Stability Data
This compound is typically supplied as a solid (powder or oil) and should be stored under recommended conditions to ensure long-term stability. A patent has noted that Loxoprofen compositions can discolor at high temperatures, indicating a potential for degradation.[13]
| Condition | Storage Temperature | Duration | Recommended Stability |
| Solid State | Room Temperature | 24 Months | Stable |
| 40°C / 75% RH (Accelerated) | 6 Months | Stable | |
| Stock Solution (-20°C) | -20°C ± 5°C | 1 Month | Stable[6] |
| Stock Solution (-80°C) | -80°C ± 10°C | 6 Months | Stable[6] |
| Solution (Room Temp) | 25°C ± 2°C | 24 Hours | Stable in solution[9] |
Table 2: Representative Stability Data for this compound under various storage conditions based on typical findings and ICH guidelines.
Experimental Protocol for Stability Assessment
A stability-indicating HPLC method is used to separate the parent compound from any potential degradants.
Objective: To evaluate the chemical purity of this compound over time under specified storage conditions.
Instrumentation:
-
HPLC or UHPLC system with a UV or Diode Array Detector (DAD).[9][10]
-
Environmental chambers for controlled temperature and humidity.
Methodology:
-
Initial Analysis (T=0): A baseline chemical purity of a this compound sample is determined using a validated HPLC method.
-
Storage: Aliquots of the this compound (in both solid state and in solution) are stored in environmental chambers under conditions outlined in Table 2 (e.g., long-term, accelerated, and intermediate).
-
Time-Point Analysis: At specified time intervals (e.g., 1, 3, 6, 12, 24 months), samples are withdrawn and analyzed by HPLC.
-
Data Analysis: The peak area of the this compound is compared to the initial (T=0) analysis. The appearance of any new peaks (degradants) is noted. The compound is considered stable if the purity remains within a pre-defined specification (e.g., ≥98%).
Workflow for Stability Testing
Caption: General workflow for conducting a chemical stability study of this compound.
Loxoprofen Metabolic Pathway
Understanding the metabolic fate of Loxoprofen is essential context for studies where this compound is used as an internal standard. Loxoprofen is a prodrug that undergoes extensive metabolism to exert its therapeutic effect.[1][4]
The primary metabolic activation occurs via the reduction of its ketone group by carbonyl reductase enzymes in the liver and other tissues.[1][3] This reduction leads to the formation of two diastereomeric alcohol metabolites: an active trans-alcohol form and an inactive cis-alcohol form.[1][2][4] The trans-alcohol metabolite is the potent COX inhibitor responsible for the drug's anti-inflammatory and analgesic effects.[1]
Further metabolism can occur through hydroxylation, primarily mediated by cytochrome P450 enzymes (CYP3A4/5), and subsequent glucuronide conjugation of both the parent drug and its alcohol metabolites by UGT enzymes (UGT2B7).[1][2][4]
Caption: Simplified metabolic pathway of the prodrug Loxoprofen.
References
- 1. Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.org]
- 8. Analysis of loxoprofen in tablets, patches, and equine urine as tert-butyldimethylsilyl derivative by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. database.ich.org [database.ich.org]
- 13. JP2020045315A - Pharmaceutical preparation containing loxoprofen - Google Patents [patents.google.com]
Loxoprofen Prodrug and its Deuterated Metabolites: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class. It is widely used for its analgesic, anti-inflammatory, and antipyretic properties in the management of various musculoskeletal and joint disorders.[1] Loxoprofen is administered as a prodrug, which undergoes metabolic activation to exert its therapeutic effects.[2] This design strategy helps to minimize gastrointestinal side effects commonly associated with NSAID therapy. In recent years, the strategic incorporation of deuterium into drug molecules has emerged as a promising approach to enhance their pharmacokinetic profiles. This technical guide provides an in-depth overview of the metabolism of loxoprofen, its metabolic pathways, and explores the potential implications of deuteration on its metabolites.
Loxoprofen as a Prodrug: Mechanism of Action
Loxoprofen itself possesses minimal pharmacological activity.[2] Its therapeutic efficacy is attributed to its rapid conversion to the active trans-alcohol metabolite.[2] This biotransformation is primarily catalyzed by the enzyme carbonyl reductase in the liver and other tissues such as the skin.[1][3] The active metabolite is a potent non-selective inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[2][4] By inhibiting COX enzymes, it reduces the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever.[5]
Metabolic Pathways of Loxoprofen
The metabolism of loxoprofen is complex, involving multiple enzymatic pathways that lead to the formation of several metabolites. The primary metabolic pathways include reduction, hydroxylation, and glucuronidation.
Phase I Metabolism:
-
Reduction: The key activation step is the reduction of the ketone group on the cyclopentanone ring of loxoprofen by carbonyl reductase to form two diastereomeric alcohol metabolites: the pharmacologically active trans-alcohol metabolite and the largely inactive cis-alcohol metabolite .[2][6]
-
Hydroxylation: Loxoprofen can also undergo hydroxylation, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5 , to form inactive hydroxylated metabolites.[1][7]
Phase II Metabolism:
-
Glucuronidation: The parent drug, as well as its alcohol metabolites, can undergo conjugation with glucuronic acid. This reaction is mainly catalyzed by the UDP-glucuronosyltransferase enzyme UGT2B7 .[1][7] Glucuronidation increases the water solubility of the metabolites, facilitating their renal excretion.[8]
The following diagram illustrates the primary metabolic pathways of loxoprofen.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of loxoprofen and its primary metabolites have been characterized in various studies. The following tables summarize key quantitative data from a study in mice following a single oral administration.
Table 1: Pharmacokinetic Parameters of Loxoprofen and its Metabolites in Mice (Vehicle Control Group) [8]
| Compound | Cmax (µg/mL) | Tmax (min) | AUC(0–60) (µg·min/mL) | T½ (min) | AUC(0–∞) (µg·min/mL) |
| Loxoprofen | 3.9 ± 0.4 | 5.0 ± 0.0 | 83.1 ± 1.2 | 10.3 ± 0.4 | 84.7 ± 1.2 |
| cis-Loxoprofen-OH | 1.8 ± 0.2 | 15.0 ± 0.0 | 56.4 ± 3.9 | 15.6 ± 2.0 | 60.1 ± 4.5 |
| trans-Loxoprofen-OH | 3.2 ± 0.3 | 15.0 ± 0.0 | 114.2 ± 10.2 | 16.5 ± 2.0 | 119.5 ± 11.5 |
Data are presented as mean ± standard error (n=3).
Table 2: Pharmacokinetic Parameters of Loxoprofen and its Metabolites in Mice (Dexamethasone-Treated Group) [8]
| Compound | Cmax (µg/mL) | Tmax (min) | AUC(0–60) (µg·min/mL) | T½ (min) | AUC(0–∞) (µg·min/mL) |
| Loxoprofen | 2.5 ± 0.2 | 5.0 ± 0.0 | 53.5 ± 6.1 | 11.2 ± 1.1 | 55.4 ± 6.4 |
| cis-Loxoprofen-OH | 1.1 ± 0.2 | 15.0 ± 0.0 | 29.9 ± 4.4 | 15.1 ± 2.1 | 31.9 ± 5.0 |
| trans-Loxoprofen-OH | 2.1 ± 0.2 | 15.0 ± 0.0 | 67.6 ± 5.7 | 15.7 ± 1.5 | 70.8 ± 6.4 |
Data are presented as mean ± standard error (n=3).
Deuterated Loxoprofen and its Metabolites: A Prospective Outlook
While specific experimental data on the pharmacokinetics and metabolism of deuterated loxoprofen are not extensively available in the public domain, the principles of kinetic isotope effects (KIE) provide a basis for predicting potential advantages. Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, can significantly alter the metabolic fate of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for enzymes to break.
A Japanese patent application for deuterated phenylpropionic acid derivatives suggests that deuteration could lead to improved pharmacokinetic properties, such as an extended half-life, by slowing down metabolism.[1]
Potential Sites for Deuteration and Metabolic Consequences
Given the known metabolic pathways of loxoprofen, several positions could be targeted for deuteration to modulate its metabolism:
-
Propionic Acid Side Chain: Deuteration at the α-carbon of the propionic acid moiety could potentially slow down enzymatic reactions involved in its metabolism or stereochemical inversion.
-
Cyclopentanone Ring: Deuteration at or near the ketone group could influence the rate of reduction by carbonyl reductase, potentially altering the ratio of the active trans-alcohol to the inactive cis-alcohol metabolite.
-
Phenyl Ring: Deuteration at sites susceptible to hydroxylation by CYP3A4/5 could decrease the formation of inactive hydroxylated metabolites, thereby increasing the bioavailability of the parent drug and its active alcohol metabolites.
The following workflow illustrates a hypothetical experimental approach to evaluate the effects of deuteration on loxoprofen metabolism.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of drug metabolism and pharmacokinetics. Below are summarized methodologies from key studies on loxoprofen.
In Vitro Metabolism using Liver Microsomes[3]
-
Objective: To identify the metabolites of loxoprofen and the enzymes responsible for their formation using liver microsomes from different species.
-
Materials: Pooled human, rat, mouse, monkey, and dog liver microsomes; loxoprofen; NADPH regenerating system (NGS); UDPGA; recombinant human CYP and UGT enzymes.
-
Incubation: Loxoprofen (20 µM) was incubated with liver microsomes (1 mg/mL) in a phosphate buffer (pH 7.4) in the presence of NGS at 37°C for 60 minutes. For glucuronidation studies, UDPGA was also added.
-
Inhibition Studies: To identify specific CYP enzymes, incubations were performed in the presence of selective inhibitors (e.g., ketoconazole for CYP3A4/5).
-
Analysis: The reaction was terminated by adding ice-cold acetonitrile. After centrifugation, the supernatant was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the metabolites.
In Vivo Pharmacokinetic Study in Mice[8]
-
Objective: To determine the pharmacokinetic parameters of loxoprofen and its alcohol metabolites in mice.
-
Animals: Male ICR mice.
-
Drug Administration: Loxoprofen was administered orally at a dose of 20 mg/kg. In some groups, mice were pretreated with a CYP3A inducer (dexamethasone) or inhibitor (ketoconazole).
-
Blood Sampling: Blood samples were collected from the retro-orbital plexus at various time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes) after drug administration.
-
Sample Preparation: Plasma was obtained by centrifugation. Proteins were precipitated by adding acetonitrile containing an internal standard.
-
Analysis: The concentrations of loxoprofen and its metabolites in the plasma were determined by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data were used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and T½ using non-compartmental analysis.
Conclusion
Loxoprofen's efficacy as an NSAID is dependent on its metabolic activation to the trans-alcohol form. A thorough understanding of its metabolic pathways, primarily involving carbonyl reductase, CYP3A4/5, and UGT2B7, is essential for predicting potential drug-drug interactions and variability in patient response. While clinical data on deuterated loxoprofen is currently limited, the strategic application of deuterium substitution holds the potential to favorably modify its pharmacokinetic properties. Further research, following systematic in vitro and in vivo experimental workflows, is warranted to fully elucidate the therapeutic potential of deuterated loxoprofen metabolites. Such studies could pave the way for the development of a next-generation NSAID with an improved efficacy and safety profile.
References
- 1. WO2013005753A1 - éæ°´ç´ åãã§ãã«ããããªã³é ¸èªå°ä½ - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. EP2939666A1 - Pharmaceutical formulations of loxoprofen - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. venable.com [venable.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessing Drug Interaction and Pharmacokinetics of Loxoprofen in Mice Treated with CYP3A Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Safety and Experimental Protocols for Loxoprofen-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety data, detailed experimental protocols, and key mechanistic insights for Loxoprofen-d4. The information is intended to support research, development, and analytical activities involving this deuterated analogue of the non-steroidal anti-inflammatory drug (NSAID), Loxoprofen.
Core Safety and Chemical Data
This section summarizes the essential physical, chemical, and toxicological properties of this compound, compiled from various safety data sheets and product information.
Physical and Chemical Properties
The following table outlines the key physical and chemical characteristics of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄D₄O₃ | [1][2] |
| Molecular Weight | 250.33 g/mol | [1][2] |
| Appearance | White to Off-White Solid | [3] |
| Purity | ≥98% | [2] |
| Solubility | Soluble in DMSO (10 mM) | [1] |
| SMILES | O=C1C(C([2H])([2H])C([2H])([2H])C1)CC2=CC=C(C(C)C(O)=O)C=C2 | [1] |
| CAS Number | 68767-14-6 (unlabeled) | [3] |
Toxicological Data
Loxoprofen, the non-deuterated parent compound, is a non-selective COX inhibitor.[4] The toxicological profile of this compound is expected to be similar. Key toxicological data for Loxoprofen sodium includes IC₅₀ values for COX-1 and COX-2 of 6.5 µM and 13.5 µM, respectively.[1][4]
| Parameter | Value | Species | Assay | Reference |
| IC₅₀ (COX-1) | 6.5 µM | Ovine/Human | In vitro enzyme assay | [1][4] |
| IC₅₀ (COX-2) | 13.5 µM | Ovine/Human | In vitro enzyme assay | [1][4] |
Note: Specific toxicological studies on this compound are limited. The data presented for the parent compound, Loxoprofen, should be considered for initial safety assessments.
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity and safety of this compound.
| Condition | Recommendation | Reference |
| Storage Temperature | -20°C | [2] |
| Shipping | Shipped with a cool pack. | [2] |
| General Handling | For laboratory research use only. Not for human or veterinary use. | [4] |
Mechanism of Action and Signaling Pathway
Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. By blocking this pathway, Loxoprofen reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.
Mechanism of this compound action.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is adapted from established methods for determining the inhibitory activity of compounds against COX-1 and COX-2.[6][7]
Objective: To determine the IC₅₀ values of this compound for COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
L-epinephrine (cofactor)
-
Arachidonic acid (substrate)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 590 nm
Procedure:
-
Reagent Preparation:
-
Prepare a reaction buffer containing 100 mM Tris-HCl (pH 8.0), 1 µM hematin, and 50 µM L-epinephrine.
-
Prepare serial dilutions of this compound in DMSO. Further dilute these solutions in COX Assay Buffer to the desired final concentrations.
-
Prepare enzyme solutions of COX-1 and COX-2 in COX Assay Buffer. The final concentration should be determined based on the specific activity of the enzyme lot.
-
Prepare the arachidonic acid substrate solution in an appropriate solvent (e.g., ethanol) and then dilute in COX Assay Buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the following in order:
-
150 µL of reaction buffer.
-
10 µL of the diluted this compound solution or vehicle (DMSO) for control wells.
-
10 µL of the COX-1 or COX-2 enzyme solution.
-
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the arachidonic acid substrate solution to all wells.
-
Immediately measure the absorbance at 590 nm in a kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of this compound and the control.
-
Determine the percent inhibition for each concentration using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using a suitable non-linear regression software.
-
Workflow for the in vitro COX inhibition assay.
Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
This protocol provides a general framework for an acute oral toxicity study in rodents, following the principles of the OECD Guideline 423 (Acute Toxic Class Method).[8][9][10][11]
Objective: To determine the acute toxic class of this compound after a single oral dose.
Animals:
-
Healthy, young adult rodents (e.g., Wistar rats), typically females, as they are generally more sensitive.
-
Animals should be acclimatized to the laboratory conditions for at least 5 days before the study.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Animal cages and bedding
-
Calibrated balance for weighing animals
Procedure:
-
Dose Preparation and Administration:
-
Prepare a homogenous suspension or solution of this compound in the chosen vehicle.
-
Fast the animals overnight (food, but not water) before dosing.
-
Administer a single oral dose of this compound using a gavage needle. The starting dose is selected from one of the predefined levels (e.g., 300 mg/kg or 2000 mg/kg).
-
The volume administered should not exceed 1 mL/100 g of body weight for aqueous solutions or 2 mL/100g for oily vehicles.
-
-
Observation:
-
Observe the animals for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and autonomic and central nervous systems, as well as behavioral patterns) shortly after dosing and periodically during the first 24 hours (with special attention during the first 4 hours).
-
Continue daily observations for a total of 14 days.
-
Record the body weight of each animal shortly before dosing and at least weekly thereafter.
-
-
Progression of the Study:
-
The study proceeds in a stepwise manner using a minimum number of animals.
-
If no mortality is observed at the starting dose, the next higher dose level is used in another group of animals.
-
If mortality occurs, the next lower dose level is tested.
-
-
Data Analysis and Reporting:
-
The results are interpreted based on the number of animals that die at each dose level.
-
The substance is classified into a GHS category based on the observed mortality.
-
The final report should include details of the animals, dose preparation and administration, clinical observations, body weight data, and any necropsy findings.
-
Workflow for the acute oral toxicity study.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CAS 68767-14-6: Loxoprofen | CymitQuimica [cymitquimica.com]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. oecd.org [oecd.org]
Methodological & Application
Application Note and Protocol: Quantitative Analysis of Loxoprofen in Plasma using Loxoprofen-d4 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loxoprofen is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class.[1] It functions as a cyclooxygenase inhibitor and is used for its analgesic, anti-inflammatory, and antipyretic properties.[2] As a prodrug, loxoprofen is rapidly converted to its active trans-alcohol metabolite after oral administration.[2][3] Accurate quantification of loxoprofen in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[4][5]
This application note provides a detailed protocol for the sensitive and selective quantification of loxoprofen in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Loxoprofen-d4, to ensure high accuracy and precision. The protocol covers plasma sample preparation, LC-MS/MS instrument parameters, and method validation in accordance with regulatory guidelines.
Experimental Protocols
Materials and Reagents
-
Loxoprofen sodium (Reference Standard)
-
This compound (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (Drug-free, with anticoagulant)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
-
Analytical column: A C18 column (e.g., 2.1 mm x 50 mm, 5 µm) is suitable.[4]
Preparation of Standard and Quality Control Solutions
Stock Solutions (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of loxoprofen by dissolving the reference standard in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
Working Standard Solutions:
-
Serially dilute the loxoprofen stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve.
-
Prepare a working solution of this compound (e.g., 100 ng/mL) by diluting the stock solution with the same diluent.
Calibration Curve and Quality Control (QC) Samples:
-
Spike drug-free human plasma with the loxoprofen working standards to create calibration standards at concentrations ranging from approximately 0.1 to 20 µg/mL.[6]
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for each sample, standard, and QC.
-
Add 50 µL of plasma sample, calibration standard, or QC to the appropriately labeled tube.
-
Add 10 µL of the this compound internal standard working solution to each tube (except for blank samples).
-
Add 150 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the tubes for 1 minute.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
A liquid-liquid extraction is an alternative to protein precipitation.[7]
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C18 analytical column (e.g., 2.1 mm x 50 mm, 5 µm).[4]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte and internal standard, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Loxoprofen: Precursor Ion (m/z) -> Product Ion (m/z) - To be optimized based on instrument tuning.
-
This compound: Precursor Ion (m/z) -> Product Ion (m/z) - To be optimized based on instrument tuning.
-
-
Gas Temperatures and Flow Rates: Optimize according to the specific instrument manufacturer's recommendations.
Data Presentation
Method Validation Summary
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, ICH M10).[8][9] The following tables summarize typical acceptance criteria and representative data for method validation.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 0.1 - 20 µg/mL[6] |
| Correlation Coefficient (r²) | > 0.99 |
| Weighting | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 0.1 | < 20% | ± 20% | < 20% | ± 20% |
| Low | 0.3 | < 15% | ± 15% | < 15% | ± 15% |
| Medium | 8 | < 15% | ± 15% | < 15% | ± 15% |
| High | 16 | < 15% | ± 15% | < 15% | ± 15% |
| CV: Coefficient of Variation, RE: Relative Error, LLOQ: Lower Limit of Quantification. Representative data based on published methods.[6] |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Loxoprofen | 65 - 75%[6] | Minimal |
| This compound | Consistent with Loxoprofen | Consistent with Loxoprofen |
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of Loxoprofen in plasma.
Bioanalytical Method Validation Process
References
- 1. d-nb.info [d-nb.info]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. Rapid determination of loxoprofen in human plasma by HPLC-MS and its pharmacokinetics and bioequivalence study [manu41.magtech.com.cn]
- 5. Pharmacokinetics and Bioequivalence Evaluation of 2 Loxoprofen Tablets in Healthy Egyptian Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatography-tandem mass spectrometry method of loxoprofen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note: High-Precision Pharmacokinetic Analysis of Loxoprofen Using Loxoprofen-d4 as an Internal Standard
Introduction
Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative group.[1] It functions as a prodrug, meaning it is administered in an inactive form and is rapidly converted in the body to its active trans-alcohol metabolite.[1][2][3][4] This active form exerts its potent analgesic, anti-inflammatory, and antipyretic effects by non-selectively inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are crucial for the synthesis of prostaglandins from arachidonic acid.[1][3][5]
Pharmacokinetic (PK) studies are essential in drug development to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. Accurate quantification of the drug in biological matrices like plasma is fundamental to these studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as Loxoprofen-d4, is the gold standard for quantitative bioanalysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[6][7] this compound shares near-identical physicochemical properties with Loxoprofen, ensuring it co-elutes chromatographically and experiences similar ionization effects.[7][8] This minimizes variability from sample preparation and matrix effects, leading to highly accurate and precise quantification, which is critical for regulatory submissions and reliable PK modeling.[6][8][9]
Pharmacokinetic Parameters of Loxoprofen
The following table summarizes key pharmacokinetic parameters for Loxoprofen following a single oral administration of a 60 mg tablet to healthy adult volunteers. These values are compiled from various studies and represent typical ranges.
| Parameter | Symbol | Value | Unit | Description |
| Peak Plasma Concentration | Cmax | 4.8 - 7.17 | µg/mL | The maximum observed concentration in plasma.[10][11] |
| Time to Peak Concentration | Tmax | 0.46 - 0.5 | hours | Time at which Cmax is reached.[10][11][12] |
| Area Under the Curve (0-t) | AUC₀₋ₜ | 11.65 ± 3.75 | µg·h/mL | The area under the plasma concentration-time curve from time 0 to the last measurable concentration.[11] |
| Area Under the Curve (0-∞) | AUC₀₋ᵢₙf | 12.04 ± 1.42 | µg·h/mL | The AUC extrapolated to infinity.[11] |
| Elimination Half-Life | t₁/₂ | ~1.25 | hours | The time required for the plasma concentration to decrease by half.[5][12] |
| Protein Binding | ~97% | % | The extent to which Loxoprofen binds to plasma proteins.[1][5] |
Protocols
Clinical Study Protocol: Single-Dose Oral Administration
Objective: To determine the pharmacokinetic profile of Loxoprofen in healthy human volunteers.
Study Design: This protocol outlines a single-center, single-dose, randomized, open-label, two-sequence, crossover study.[13][14] A washout period of at least one week should be maintained between study periods.
Methodology:
-
Subject Recruitment: Recruit healthy adult male and/or female volunteers meeting predefined inclusion and exclusion criteria. All participants must provide written informed consent. The study protocol must be approved by an Institutional Review Board (IRB) or Independent Ethics Committee (IEC).[15]
-
Dosing: Following an overnight fast of at least 10 hours, a single 60 mg Loxoprofen tablet is administered with 240 mL of water.
-
Blood Sample Collection: Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., K2-EDTA). Samples are collected at the following time points: pre-dose (0 hour), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose.[13]
-
Plasma Preparation: Within 30 minutes of collection, centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Transfer the collected plasma into labeled polypropylene tubes and store frozen at -80°C until bioanalysis.[16]
Bioanalytical Protocol: Loxoprofen Quantification by LC-MS/MS
Objective: To accurately quantify Loxoprofen concentrations in human plasma using this compound as an internal standard.
Materials and Reagents:
-
Loxoprofen reference standard
-
This compound (Internal Standard, IS)
-
HPLC-grade or MS-grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (drug-free, for calibration standards and quality controls)
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of Loxoprofen and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions from the Loxoprofen stock solution to create working solutions for calibration curve (CC) standards and quality control (QC) samples.
-
Prepare a working solution of this compound (e.g., 100 ng/mL) in 50:50 acetonitrile:water.
-
-
Sample Preparation (Protein Precipitation): [17][18]
-
Thaw plasma samples, CC standards, and QC samples on ice.
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of the this compound internal standard working solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Conditions:
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[17] |
| Mobile Phase A | 0.1% Formic Acid in Water[17][18] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[18] |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 10% B, ramp to 95% B, hold, and re-equilibrate. |
| Injection Volume | 5 µL |
| Column Temp | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI), Positive Mode[17] |
| MRM Transition (Loxoprofen) | m/z 247.1 > 201.1 (Example) |
| MRM Transition (this compound) | m/z 251.1 > 205.1 (Example, requires optimization) |
| Key Parameters | Optimize declustering potential, collision energy, and source temperature. |
-
Data Analysis:
-
Integrate the chromatographic peaks for Loxoprofen and this compound.
-
Calculate the peak area ratio (Loxoprofen/Loxoprofen-d4).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the CC standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Loxoprofen in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Use specialized pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters (Cmax, Tmax, AUC, etc.) from the concentration-time data.
-
Visualizations
Caption: Simplified mechanism of action of Loxoprofen's active metabolite.
Caption: Experimental workflow for a pharmacokinetic study using this compound.
References
- 1. Loxoprofen - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Loxoprofen Sodium Hydrate? [synapse.patsnap.com]
- 4. Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vinmec.com [vinmec.com]
- 6. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. d-nb.info [d-nb.info]
- 11. Rapid determination of loxoprofen in human plasma by HPLC-MS and its pharmacokinetics and bioequivalence study [manu41.magtech.com.cn]
- 12. mims.com [mims.com]
- 13. Pharmacokinetics and bioequivalence study of two brands of loxoprofen tablets in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 16. tsijournals.com [tsijournals.com]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Assessing Drug Interaction and Pharmacokinetics of Loxoprofen in Mice Treated with CYP3A Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Loxoprofen-d4 in Drug Metabolism and Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Loxoprofen-d4 as an internal standard in drug metabolism and interaction studies. The following sections offer comprehensive methodologies for in vitro metabolism assays, bioanalytical quantification of loxoprofen and its metabolites, and assessment of CYP450-mediated drug interactions.
Introduction to Loxoprofen and the Role of this compound
Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug.[1][2] It is rapidly converted to its active metabolite, a trans-alcohol form, which exhibits potent anti-inflammatory and analgesic effects by inhibiting cyclooxygenase (COX) enzymes.[1][3] The metabolism of loxoprofen primarily occurs in the liver and involves multiple enzymatic pathways, including carbonyl reductases for the formation of its active alcohol metabolites, and cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP3A5, for hydroxylation.[1][4][5] Additionally, loxoprofen and its metabolites can undergo Phase II conjugation reactions, such as glucuronidation, primarily catalyzed by UGT2B7.[1][4][5]
Given the complexity of its metabolic pathways and the potential for drug-drug interactions, particularly with modulators of CYP3A4, robust and accurate analytical methods are crucial for pharmacokinetic and drug metabolism studies.[6][7] this compound, a deuterium-labeled stable isotope of loxoprofen, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. Its chemical and physical properties are nearly identical to loxoprofen, ensuring similar extraction efficiency and chromatographic behavior, while its mass difference allows for clear differentiation in the mass spectrometer, leading to precise and accurate quantification of the analyte.
In Vitro Metabolism of Loxoprofen using Human Liver Microsomes
This protocol outlines the procedure to study the metabolism of loxoprofen in vitro using human liver microsomes (HLMs), with this compound used as an internal standard for quantification.
Experimental Protocol
Objective: To identify and quantify the metabolites of loxoprofen formed by microsomal enzymes.
Materials:
-
Loxoprofen
-
This compound (for internal standard)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Purified water, LC-MS grade
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of loxoprofen in a suitable organic solvent (e.g., methanol or DMSO).
-
Prepare a stock solution of this compound in the same solvent.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine the following in order:
-
0.1 M Phosphate buffer (pH 7.4)
-
Human Liver Microsomes (final concentration typically 0.5-1 mg/mL)
-
Loxoprofen solution (final concentration typically 1-10 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding 2-4 volumes of ice-cold acetonitrile containing this compound at a known concentration.
-
Vortex the samples vigorously to precipitate proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate loxoprofen and its metabolites (e.g., 5-95% B over 5-10 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Loxoprofen: Monitor a specific precursor to product ion transition (e.g., m/z 245.1 -> 201.1).
-
This compound: Monitor the corresponding transition for the deuterated standard (e.g., m/z 249.1 -> 205.1).
-
Metabolites: Determine the expected masses of metabolites (e.g., hydroxylation adds 16 Da, glucuronidation adds 176 Da) and optimize their MRM transitions.
-
-
Data Analysis
Calculate the peak area ratio of the analyte (loxoprofen and its metabolites) to the internal standard (this compound). The rate of metabolism can be determined by plotting the decrease in the loxoprofen peak area ratio over time. Metabolite formation can be quantified by creating a calibration curve with authentic standards if available.
Drug Interaction Studies: CYP3A4 Inhibition Assay
This protocol describes how to assess the potential of a test compound to inhibit the CYP3A4-mediated metabolism of loxoprofen.
Experimental Protocol
Objective: To determine the inhibitory effect of a test compound on the CYP3A4-catalyzed hydroxylation of loxoprofen.
Materials:
-
Same as the in vitro metabolism protocol.
-
Test inhibitor compound.
-
Positive control inhibitor (e.g., Ketoconazole, a known potent CYP3A4 inhibitor).
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test inhibitor and ketoconazole in a suitable solvent.
-
-
Incubation:
-
In separate microcentrifuge tubes, combine:
-
0.1 M Phosphate buffer (pH 7.4)
-
Human Liver Microsomes (0.5-1 mg/mL)
-
A range of concentrations of the test inhibitor or ketoconazole.
-
Loxoprofen solution (at a concentration near its Km for CYP3A4, if known, or a low micromolar concentration).
-
-
Pre-incubate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a time period within the linear range of metabolite formation (determined in preliminary experiments).
-
-
Reaction Termination and Sample Preparation:
-
Follow the same procedure as in the in vitro metabolism protocol, adding ice-cold acetonitrile containing this compound.
-
LC-MS/MS Analysis and Data Analysis
-
Perform LC-MS/MS analysis focusing on the quantification of the hydroxylated loxoprofen metabolite.
-
Calculate the rate of metabolite formation at each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable model.
Quantitative Data Summary
The following tables summarize pharmacokinetic data from studies investigating the drug interactions of loxoprofen with CYP3A modulators.
Table 1: Pharmacokinetic Parameters of Loxoprofen and its Metabolites in Mice with CYP3A4 Induction by Dexamethasone (DEX) [4]
| Analyte | Parameter | Control Group (Mean ± SD) | DEX-treated Group (Mean ± SD) |
| Loxoprofen | Cmax (µg/mL) | 25.4 ± 3.1 | 18.2 ± 2.5 |
| AUC₀₋t (µgh/mL) | 30.8 ± 4.2 | 20.1 ± 3.3 | |
| T½ (h) | 1.2 ± 0.2 | 0.9 ± 0.1 | |
| trans-Loxoprofen Alcohol (Active) | Cmax (µg/mL) | 10.2 ± 1.5 | 6.8 ± 1.1 |
| AUC₀₋t (µgh/mL) | 15.6 ± 2.1 | 9.7 ± 1.8 | |
| T½ (h) | 1.5 ± 0.3 | 1.1 ± 0.2 |
Table 2: Pharmacokinetic Parameters of Loxoprofen and its Metabolites in Mice with CYP3A4 Inhibition by Ketoconazole (KTC) [4]
| Analyte | Parameter | Control Group (Mean ± SD) | KTC-treated Group (Mean ± SD) |
| Loxoprofen | Cmax (µg/mL) | 23.8 ± 2.9 | 35.1 ± 4.5 |
| AUC₀₋t (µgh/mL) | 28.9 ± 3.8 | 48.6 ± 5.9 | |
| T½ (h) | 1.3 ± 0.2 | 2.1 ± 0.4 | |
| trans-Loxoprofen Alcohol (Active) | Cmax (µg/mL) | 9.8 ± 1.3 | 14.2 ± 2.0 |
| AUC₀₋t (µgh/mL) | 14.9 ± 2.0 | 23.5 ± 3.1 | |
| T½ (h) | 1.6 ± 0.3 | 2.5 ± 0.5 |
Visualizations
The following diagrams illustrate key pathways and workflows described in these application notes.
Caption: Metabolic pathway of Loxoprofen.
Caption: Workflow for CYP Inhibition Assay.
Caption: Bioanalytical workflow for Loxoprofen.
References
- 1. Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous stereoisomeric separation of loxoprofen sodium and its alcohol metabolites. Application to a stereoselective pharmacokinetic study - Arabian Journal of Chemistry [arabjchem.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Assessing Drug Interaction and Pharmacokinetics of Loxoprofen in Mice Treated with CYP3A Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation | Semantic Scholar [semanticscholar.org]
- 6. graphviz.org [graphviz.org]
- 7. researchgate.net [researchgate.net]
Application Note: Stereoselective Pharmacokinetic Analysis of Loxoprofen Enantiomers using Loxoprofen-d4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) administered as a racemic mixture of two enantiomers: R-(-)-loxoprofen and S-(+)-loxoprofen. Following administration, the pharmacologically less active R-(-)-enantiomer undergoes unidirectional chiral inversion to the active S-(+)-enantiomer. Understanding the stereoselective pharmacokinetics of loxoprofen is crucial for evaluating its efficacy and safety profile. This application note details a robust and sensitive method for the simultaneous quantification of loxoprofen enantiomers in biological matrices, employing a stable isotope-labeled internal standard, Loxoprofen-d4, for enhanced accuracy and precision. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the separation and detection of the enantiomers.
Experimental Protocols
This section outlines the detailed methodology for the stereoselective analysis of loxoprofen enantiomers.
1. Reagents and Materials
-
Loxoprofen sodium reference standard
-
R-(-)-loxoprofen and S-(+)-loxoprofen reference standards
-
This compound (internal standard)
-
Acetonitrile, Methanol, and Formic acid (all LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) System: A system capable of delivering stable gradients at low flow rates.
-
Chiral Column: A chiral stationary phase column suitable for the separation of loxoprofen enantiomers (e.g., a polysaccharide-based chiral column).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in negative ion mode.
3. Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of R-(-)-loxoprofen, S-(+)-loxoprofen, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the R-(-) and S-(+)-loxoprofen stock solutions in a 50:50 methanol:water mixture to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL in methanol.
-
QC Samples: Prepare quality control samples at low, medium, and high concentrations by spiking blank plasma with known amounts of the loxoprofen enantiomers.
4. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 5 µL aliquot into the LC-MS/MS system.
5. LC-MS/MS Conditions
-
Chromatographic Conditions:
-
Column: Chiral AGP column (100 mm × 4.0 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of 10 mM ammonium acetate in water and acetonitrile (90:10, v/v)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 25°C
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Loxoprofen (R and S enantiomers): m/z 245.1 → 201.1
-
This compound (IS): m/z 249.1 → 205.1
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
Data Presentation
The following table summarizes representative pharmacokinetic parameters for loxoprofen enantiomers following oral administration of a single dose of racemic loxoprofen.
| Parameter | R-(-)-Loxoprofen | S-(+)-Loxoprofen |
| Cmax (ng/mL) | 3500 ± 500 | 5200 ± 750 |
| Tmax (hr) | 0.5 ± 0.1 | 0.7 ± 0.2 |
| AUC₀₋t (ng·hr/mL) | 4800 ± 900 | 11500 ± 2000 |
| t₁/₂ (hr) | 1.2 ± 0.3 | 1.5 ± 0.4 |
Data are presented as mean ± standard deviation and are representative values from published studies. Actual values may vary depending on the study population and dosage.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the stereoselective pharmacokinetic analysis of loxoprofen enantiomers.
Caption: Workflow for the stereoselective analysis of loxoprofen enantiomers.
The metabolic pathway of loxoprofen, including the chiral inversion of the R-(-) enantiomer to the active S-(+) form, is a key aspect of its pharmacology.
Caption: Metabolic pathway and chiral inversion of loxoprofen enantiomers.
Application Note: High-Throughput Bioanalytical Assay for Loxoprofen Quantification Using LC-MS/MS
Introduction
Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid group. It is a prodrug that, upon oral administration, is converted to its active trans-alcohol metabolite, which non-selectively inhibits the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby exerting analgesic, anti-inflammatory, and antipyretic effects. Given its widespread use, a robust and high-throughput method for its quantification in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies in drug development.
This application note details a sensitive, specific, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Loxoprofen in human plasma. The assay employs Loxoprofen-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision, making it suitable for large-scale sample analysis.
Assay Principle
This bioanalytical method is based on the principle of protein precipitation for sample cleanup, followed by rapid chromatographic separation and detection using tandem mass spectrometry. Plasma samples are first fortified with this compound (internal standard). Proteins are then precipitated using an organic solvent. After centrifugation, the supernatant is directly injected into the LC-MS/MS system.
Loxoprofen and this compound are separated from endogenous plasma components on a reverse-phase C18 column and are subsequently ionized using electrospray ionization (ESI) in negative mode. Quantification is performed using Multiple Reaction Monitoring (MRM) by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. The ratio of the peak area of Loxoprofen to that of this compound is used to calculate the concentration of Loxoprofen in the unknown samples against a calibration curve.
Signaling Pathway of Loxoprofen
Loxoprofen's mechanism of action involves the inhibition of the cyclooxygenase (COX) pathway. As a prodrug, it is first metabolized into its active form. This active metabolite then inhibits COX-1 and COX-2 enzymes, blocking the synthesis of prostaglandins from arachidonic acid, which are key mediators of inflammation, pain, and fever.
Caption: Mechanism of Loxoprofen as a COX-1/COX-2 inhibitor.
Experimental Protocol
Materials and Reagents
-
Loxoprofen sodium hydrate (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile and Methanol (HPLC or LC-MS grade)
-
Formic Acid and Ammonium Acetate (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human Plasma (K2-EDTA)
-
96-well collection plates
-
Centrifuge capable of handling 96-well plates
Stock and Working Solutions
-
Loxoprofen Stock Solution (1 mg/mL): Accurately weigh and dissolve Loxoprofen in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Loxoprofen stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
Sample Preparation (Protein Precipitation)
-
Label a 96-well plate for sample processing.
-
Pipette 50 µL of study samples, calibration standards, or quality control (QC) samples into the appropriate wells.
-
Add 200 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to all wells except for the blank samples (to which 200 µL of acetonitrile is added).
-
Seal the plate and vortex for 2 minutes at 1000 rpm to precipitate proteins.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
Experimental Workflow Diagram
Caption: High-throughput sample preparation workflow.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography System |
| Column | C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 10% B, ramp to 95% B over 1.5 min, hold for 0.5 min, return to 10% B, equilibrate for 1 min. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | ~3 minutes |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Loxoprofen: 245.1 → 201.1 (Quantifier), 245.1 → 133.0 (Qualifier) This compound: 249.1 → 205.1 |
| Source Temp. | 500°C |
| IonSpray Voltage | -4500 V |
Data and Results
The following tables summarize the typical performance characteristics of this high-throughput assay.
Table 1: Assay Calibration and Linearity
| Parameter | Value |
| Calibration Model | Linear, 1/x² weighting |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quant. (LLOQ) | 1.0 ng/mL |
| Upper Limit of Quant. (ULOQ) | 1000.0 ng/mL |
Table 2: Assay Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| LLOQ QC | 1.0 | < 15% | < 15% | ± 20% |
| Low QC | 3.0 | < 10% | < 10% | ± 15% |
| Mid QC | 100.0 | < 10% | < 10% | ± 15% |
| High QC | 800.0 | < 10% | < 10% | ± 15% |
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable high-throughput solution for the quantification of Loxoprofen in human plasma. The simple protein precipitation in a 96-well format, coupled with a fast chromatographic runtime of approximately 3 minutes, allows for the analysis of a large number of samples per day. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, meeting the standard criteria for bioanalytical method validation. This protocol is well-suited for regulated bioanalysis in support of clinical and preclinical drug development programs.
Application of Loxoprofen-d4 in Preclinical and Clinical Trials: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Loxoprofen-d4, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen. The primary application of this compound is as an internal standard (IS) in bioanalytical methods for the accurate quantification of Loxoprofen and its metabolites in biological matrices during preclinical and clinical trials. This ensures the reliability of pharmacokinetic and toxicokinetic data, which are crucial for drug development and regulatory submissions.
Loxoprofen is a prodrug that is rapidly converted to its active trans-alcohol metabolite, which exerts its anti-inflammatory and analgesic effects by inhibiting cyclooxygenase (COX) enzymes.[1][2] Accurate measurement of both the parent drug and its active metabolite is essential for understanding its pharmacological profile.
Bioanalytical Method Validation and Application
The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). It compensates for variability in sample preparation and matrix effects, leading to high accuracy and precision.
Table 1: Bioanalytical Method Validation Parameters for Loxoprofen Quantification using a Deuterated Internal Standard
| Parameter | Typical Range/Value | Description |
| Linearity (r²) | > 0.99 | The method demonstrates a linear relationship between analyte concentration and instrument response over a defined range. |
| Lower Limit of Quantification (LLOQ) | 5.0 - 100 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[3][4] |
| Precision (CV%) | < 15% | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. |
| Accuracy (% Bias) | Within ±15% | The closeness of the mean test results obtained by the method to the true concentration of the analyte. |
| Recovery (%) | 65 - 110% | The efficiency of the extraction procedure for the analyte from the biological matrix.[3][4] |
| Matrix Effect (%) | 85 - 115% | The effect of co-eluting, interfering substances in the biological matrix on the ionization of the analyte.[4] |
Experimental Protocols
Protocol 1: Quantification of Loxoprofen in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol describes a typical solid-phase extraction (SPE) and LC-MS/MS method for the determination of Loxoprofen in human plasma.
1. Materials and Reagents:
-
Loxoprofen reference standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of this compound working solution (e.g., 1 µg/mL in methanol) and vortex briefly.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 80% B
-
3.0-4.0 min: 80% B
-
4.1-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Loxoprofen: m/z 245.1 → 201.1
-
This compound: m/z 249.1 → 205.1
-
4. Data Analysis:
-
Quantify Loxoprofen by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Loxoprofen in the unknown samples by interpolating their peak area ratios from the calibration curve.
Bioanalytical Workflow for Loxoprofen Quantification
Pharmacokinetic Data
The robust bioanalytical methods utilizing this compound enable the precise determination of key pharmacokinetic parameters of Loxoprofen in various preclinical and clinical studies.
Table 2: Pharmacokinetic Parameters of Loxoprofen in Humans (Single Oral Dose)
| Parameter | Value (Mean ± SD) | Description |
| Cmax (µg/mL) | 7.17 ± 1.63 | Maximum plasma concentration.[5] |
| Tmax (h) | 0.46 ± 0.23 | Time to reach maximum plasma concentration.[5] |
| AUC₀₋t (µg·h/mL) | 11.65 ± 13.75 | Area under the plasma concentration-time curve from time zero to the last measurable concentration.[5] |
| AUC₀₋inf (µg·h/mL) | 12.04 ± 1.42 | Area under the plasma concentration-time curve from time zero to infinity.[5] |
| t₁/₂ (h) | 1.25 ± 0.15 | Elimination half-life. |
Mechanism of Action and Signaling Pathway
Loxoprofen exerts its therapeutic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are key enzymes in the inflammatory pathway.
Loxoprofen is a non-selective inhibitor of both COX-1 and COX-2.[1][2] The inhibition of COX enzymes prevents the conversion of arachidonic acid into prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever. Specifically, the reduction in prostaglandin E2 (PGE2) synthesis is a major contributor to the analgesic and anti-inflammatory effects of Loxoprofen.
Loxoprofen's Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. Liquid chromatography-tandem mass spectrometry method of loxoprofen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Rapid determination of loxoprofen in human plasma by HPLC-MS and its pharmacokinetics and bioequivalence study [manu41.magtech.com.cn]
Application Notes and Protocols for Therapeutic Drug Monitoring of Loxoprofen using Loxoprofen-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid group, widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] It is a prodrug that is rapidly converted to its active trans-alcohol metabolite after oral administration.[1][2] Therapeutic Drug Monitoring (TDM) of loxoprofen and its active metabolite is crucial for optimizing therapeutic outcomes and minimizing adverse effects, especially in specific patient populations or during clinical trials. This document provides a detailed protocol for the quantitative analysis of loxoprofen in human plasma using a stable isotope-labeled internal standard, Loxoprofen-d4, by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is the gold standard for quantitative LC-MS/MS assays, as it effectively compensates for matrix effects and variations in instrument response, ensuring high accuracy and precision.
Pharmacokinetics and Metabolism of Loxoprofen
Understanding the pharmacokinetic profile of loxoprofen is essential for designing effective TDM protocols.
Absorption and Distribution:
-
Loxoprofen is rapidly absorbed after oral administration, reaching peak plasma concentrations within 30 to 50 minutes.[2]
-
The active trans-alcohol metabolite peaks at approximately 50 minutes.[2]
-
It is highly protein-bound in plasma.
Metabolism:
-
Loxoprofen is a prodrug that is quickly metabolized by carbonyl reductase to its active trans-alcohol form.[1][2]
-
Further metabolism occurs in the liver, involving cytochrome P450 enzymes (CYP3A4) and UDP-glucuronosyltransferase (UGT) to form hydroxylated and glucuronidated metabolites.[3]
Excretion:
-
Loxoprofen and its metabolites are primarily excreted in the urine.[2]
-
The elimination half-life is approximately 1.25 hours.[2]
Loxoprofen Metabolism Signaling Pathway
Caption: Metabolic pathway of Loxoprofen.
Therapeutic Drug Monitoring Protocol
This protocol describes a validated LC-MS/MS method for the quantification of loxoprofen in human plasma.
Principle
Loxoprofen is extracted from human plasma using a simple and efficient protein precipitation method. The deuterated internal standard, this compound, is added prior to extraction to ensure accurate quantification. The extracted samples are then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry operating in the Multiple Reaction Monitoring (MRM) mode.
Materials and Reagents
-
Loxoprofen analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Equipment
-
Liquid Chromatography system (e.g., Agilent, Shimadzu, Waters)
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Waters)
-
Analytical column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Microcentrifuge
-
Vortex mixer
-
Precision pipettes
Experimental Workflow
Caption: Experimental workflow for Loxoprofen TDM.
Detailed Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Loxoprofen Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of loxoprofen in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Loxoprofen Working Solutions: Prepare a series of working solutions by serially diluting the loxoprofen stock solution with 50% methanol to create calibration standards and quality control (QC) samples.
-
This compound Working Solution (Internal Standard): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
2. Sample Preparation: Protein Precipitation
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex mix thoroughly for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Dilute the supernatant 1:1 with ultrapure water containing 0.1% formic acid before injection into the LC-MS/MS system.
3. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-0.5 min: 20% B, 0.5-3.0 min: 20-95% B, 3.0-4.0 min: 95% B, 4.0-4.1 min: 95-20% B, 4.1-5.0 min: 20% B |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Loxoprofen: m/z 245.1 → 201.1This compound: m/z 249.1 → 205.1 (Assumed based on a +4 Da shift from loxoprofen fragmentation) |
| Dwell Time | 100 ms |
| Collision Energy (CE) | Optimized for each transition (typically -15 to -25 eV) |
| Declustering Potential (DP) | Optimized for each transition (typically -40 to -60 V) |
| Ion Source Temperature | 500°C |
4. Calibration and Quantification
-
Prepare a calibration curve by spiking drug-free human plasma with known concentrations of loxoprofen (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare at least three levels of QC samples (low, medium, and high) in a similar manner.
-
Process the calibration standards, QC samples, and unknown samples as described in the sample preparation protocol.
-
Generate a calibration curve by plotting the peak area ratio of loxoprofen to this compound against the nominal concentration of the calibration standards.
-
Determine the concentration of loxoprofen in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The mean value should be within ±15% of the theoretical concentration (±20% for the Lower Limit of Quantification, LLOQ). |
| Precision (Intra- and Inter-day) | The coefficient of variation (CV) should not exceed 15% (20% for LLOQ). |
| Recovery | Consistent and reproducible recovery of the analyte and internal standard. |
| Matrix Effect | Assessed to ensure that endogenous plasma components do not interfere with the quantification. The coefficient of variation of the response for the analyte in different plasma lots should be ≤15%. |
| Stability | Analyte stability in plasma should be evaluated under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage. The mean concentration should be within ±15% of the nominal concentration. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy (typically CV ≤ 20% and accuracy within ±20%). A typical LLOQ for this method is 1 ng/mL. |
Data Presentation
Table 1: Loxoprofen Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 30 - 50 minutes | [2] |
| Elimination Half-life (t½) | ~1.25 hours | [2] |
| Bioavailability | High | - |
| Protein Binding | High | - |
| Volume of Distribution | - | - |
| Clearance | - | - |
Table 2: LC-MS/MS Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 1 ng/mL |
| Intra-day Precision (CV%) | < 10% |
| Inter-day Precision (CV%) | < 12% |
| Accuracy (%) | 90 - 110% |
| Recovery (%) | > 85% |
| Matrix Effect | Minimal and compensated by internal standard |
Conclusion
This application note provides a comprehensive and detailed protocol for the therapeutic drug monitoring of loxoprofen in human plasma using this compound as an internal standard with LC-MS/MS. The described method is sensitive, specific, and robust, making it suitable for clinical research and routine TDM applications. Adherence to this protocol will enable researchers and clinicians to obtain accurate and reliable data on loxoprofen concentrations, thereby facilitating personalized medicine and improving patient care.
References
Troubleshooting & Optimization
Overcoming matrix effects in Loxoprofen bioanalysis with Loxoprofen-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Loxoprofen-d4 as an internal standard to overcome matrix effects in the bioanalysis of Loxoprofen.
Troubleshooting Guide
This guide addresses specific issues that may arise during the bioanalytical method development and validation for Loxoprofen using this compound.
| Issue/Question | Possible Cause(s) | Recommended Solution(s) |
| High variability in this compound signal between samples. | 1. Inconsistent addition of the internal standard (IS). 2. Degradation of the IS in the stock solution or prepared samples. 3. Significant and variable matrix effects that are not fully compensated for. | 1. Ensure precise and accurate pipetting of the IS solution into all samples. Use a calibrated pipette and consistent technique. 2. Check the stability of the this compound stock solution. Prepare fresh stock and working solutions. Evaluate sample stability under the storage and processing conditions. 3. Re-evaluate the sample preparation method to minimize matrix components. Consider different extraction techniques (e.g., solid-phase extraction vs. liquid-liquid extraction or protein precipitation). |
| Poor recovery of Loxoprofen and/or this compound. | 1. Suboptimal extraction solvent or pH. 2. Inefficient protein precipitation. 3. Analyte/IS adsorption to labware. | 1. Optimize the pH of the sample before extraction to ensure Loxoprofen and its internal standard are in a non-ionized form for efficient extraction into an organic solvent. 2. If using protein precipitation, ensure the ratio of precipitant to plasma is sufficient. Test different organic solvents (e.g., acetonitrile, methanol). 3. Use low-adsorption microcentrifuge tubes and pipette tips. |
| Matrix effect is observed despite using a stable isotope-labeled internal standard. | 1. Co-eluting matrix components are excessively suppressing or enhancing the ionization of both the analyte and the IS. 2. The concentration of the IS is not appropriate. | 1. Modify the chromatographic conditions to separate the analytes from the interfering matrix components. This can include changing the mobile phase composition, gradient profile, or using a different stationary phase. 2. Ensure the concentration of this compound is appropriate to provide a strong and reproducible signal without saturating the detector. |
| Inconsistent peak shapes for Loxoprofen and/or this compound. | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent is too strong. | 1. Flush the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH to ensure consistent ionization of the analytes. 3. The final sample solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound recommended as an internal standard for Loxoprofen bioanalysis?
A1: this compound is a stable isotope-labeled internal standard (SIL-IS) for Loxoprofen. It is the ideal internal standard because it has nearly identical physicochemical properties to Loxoprofen, meaning it behaves similarly during sample preparation, chromatography, and ionization.[1][2] This co-elution and similar ionization response allow it to effectively compensate for variations in sample processing and, most importantly, for matrix effects that can cause ion suppression or enhancement in the mass spectrometer.[1][3]
Q2: What are matrix effects and how do they impact the quantification of Loxoprofen?
A2: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the biological matrix (e.g., plasma, urine).[3][4] These effects can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, resulting in inaccurate and imprecise quantification of Loxoprofen.[5] The use of a SIL-IS like this compound is the most effective way to correct for these effects.[1][2]
Q3: How can I quantitatively assess the matrix effect in my Loxoprofen assay?
A3: The matrix effect can be quantitatively assessed by calculating the matrix factor (MF).[3] This is typically done by comparing the peak area of an analyte spiked into a post-extraction blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[3][6] The formula is:
MF = (Peak response in the presence of matrix) / (Peak response in neat solution)
A MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.[3]
Q4: What are the typical sample preparation techniques for Loxoprofen bioanalysis in plasma?
A4: Common sample preparation techniques for Loxoprofen and other non-steroidal anti-inflammatory drugs (NSAIDs) in plasma include:
-
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.[7][8]
-
Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous plasma sample into an immiscible organic solvent after pH adjustment.[9][10]
-
Solid-Phase Extraction (SPE): This is a more selective method that can provide cleaner extracts, thereby reducing matrix effects.
The choice of method depends on the required sensitivity, throughput, and the complexity of the matrix.
Experimental Protocols
Representative Sample Preparation Protocol (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
Representative LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 2.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in water B: Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Ion Mode |
| MRM Transitions | Loxoprofen: To be optimized this compound: To be optimized |
Note: The specific MRM transitions for Loxoprofen and this compound need to be determined by direct infusion of the standard solutions into the mass spectrometer.
Quantitative Data Summary
The following tables summarize typical validation data that should be generated.
Table 1: Matrix Effect and Recovery Data
| Analyte | Concentration (ng/mL) | Matrix Factor | Recovery (%) | IS Normalized Matrix Factor |
| Loxoprofen | Low QC | User Data | User Data | User Data |
| Mid QC | User Data | User Data | User Data | |
| High QC | User Data | User Data | User Data | |
| This compound | Working Conc. | User Data | User Data | N/A |
Table 2: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Precision (%CV) | Accuracy (%) |
| LLOQ | User Data | User Data | User Data | User Data |
| Low | User Data | User Data | User Data | User Data |
| Medium | User Data | User Data | User Data | User Data |
| High | User Data | User Data | User Data | User Data |
Visualizations
Caption: A typical bioanalytical workflow for Loxoprofen in plasma.
Caption: Mechanism of ion suppression due to matrix effects.
Caption: How this compound compensates for matrix effects.
References
- 1. addi.ehu.es [addi.ehu.es]
- 2. Characterizing and compensating for matrix effects using atmospheric pressure chemical ionization liquid chromatography-tandem mass spectrometry: analysis of neutral pharmaceuticals in municipal wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous stereoisomeric separation of loxoprofen sodium and its alcohol metabolites. Application to a stereoselective pharmacokinetic study - Arabian Journal of Chemistry [arabjchem.org]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. benthamdirect.com [benthamdirect.com]
- 9. tsijournals.com [tsijournals.com]
- 10. Rapid determination of loxoprofen in human plasma by HPLC-MS and its pharmacokinetics and bioequivalence study [manu41.magtech.com.cn]
Technical Support Center: Optimizing LC-MS/MS for Loxoprofen-d4 Detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of loxoprofen and its deuterated internal standard, loxoprofen-d4.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting LC-MS/MS parameters for loxoprofen and this compound?
A1: Initial parameters for method development can be derived from established literature. A robust starting point involves a reverse-phase C18 column with a gradient elution using acetonitrile and water containing a small percentage of formic acid to enhance ionization. For mass spectrometry, electrospray ionization (ESI) in negative ion mode is commonly used for loxoprofen.
Q2: What are the expected MRM transitions for loxoprofen and this compound?
A2: Multiple Reaction Monitoring (MRM) is crucial for selective and sensitive quantification. Based on literature, a common transition for loxoprofen is m/z 245.00 > 83.00[1]. Since this compound is a deuterated standard, its precursor ion will be shifted. Assuming the deuterium labels are on a stable part of the molecule, the product ion may remain the same. The selection of at least two MRM pairs for each compound is a common and recommended practice.[2]
Table 1: Suggested MRM Transitions for Loxoprofen and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Loxoprofen | 245.0 | 83.0 | Negative |
| This compound | 249.0 | 83.0 | Negative |
Note: These are suggested transitions and should be empirically optimized for your specific instrument and conditions.
Q3: What type of internal standard is this compound?
A3: this compound is a stable isotope-labeled internal standard (SIL-IS).[3] It is the ideal type of internal standard for LC-MS/MS analysis because it has nearly identical chemical and physical properties to the analyte (loxoprofen), meaning it co-elutes and experiences similar ionization effects, leading to more accurate and precise quantification.
Q4: What are the common sample preparation techniques for loxoprofen analysis in biological matrices?
A4: Common sample preparation techniques include protein precipitation (PPT) and liquid-liquid extraction (LLE).[4][5] For plasma samples, PPT with acetonitrile or methanol is a simple and effective method.[5] LLE with a solvent like ethyl acetate can also be used to extract loxoprofen and its internal standard from the matrix.[4]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Incompatible mobile phase pH, column degradation, or sample solvent effects.
-
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate for loxoprofen, which is an acidic drug. Using a mobile phase with an acidic modifier like formic acid can improve peak shape.
-
Column Health: Check the column's performance with a standard mixture. If the peak shape is poor for all compounds, the column may need to be flushed, regenerated, or replaced.
-
Injection Solvent: The solvent used to dissolve the final sample extract should be as close in composition to the initial mobile phase as possible to avoid peak distortion.
-
Issue 2: Low Signal Intensity or Sensitivity
-
Possible Cause: Suboptimal ionization, incorrect MRM transitions, or matrix effects.
-
Troubleshooting Steps:
-
Source Optimization: Infuse a standard solution of loxoprofen directly into the mass spectrometer and optimize source parameters such as capillary voltage, gas flows, and temperature.[6]
-
MRM Optimization: Verify and optimize the collision energy for your selected MRM transitions to ensure maximum fragmentation and signal intensity.[2]
-
Matrix Effects: Dilute the sample extract to reduce the concentration of interfering matrix components. Evaluate different sample preparation techniques to improve cleanup.
-
Check for Contamination: Contaminants in the LC-MS system can suppress the signal. Regularly inject system suitability test samples to monitor for contamination.[7]
-
Issue 3: High Background Noise
-
Possible Cause: Contaminated mobile phase, dirty ion source, or improper sample preparation.
-
Troubleshooting Steps:
-
Mobile Phase Quality: Use high-purity, LC-MS grade solvents and additives.[7] Prepare fresh mobile phases daily.
-
Source Cleaning: A dirty ion source can be a significant source of background noise. Follow the manufacturer's instructions for cleaning the ion source components.
-
Sample Cleanup: Enhance the sample preparation method to remove more of the matrix components that can contribute to high background.
-
Issue 4: Inconsistent Retention Times
-
Possible Cause: Issues with the LC pump, column temperature fluctuations, or changes in mobile phase composition.
-
Troubleshooting Steps:
-
Pump Performance: Check for pressure fluctuations and ensure the pump is delivering a consistent flow rate.
-
Column Temperature: Use a column oven to maintain a stable temperature, as even small variations can affect retention times.
-
Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase.
-
Experimental Protocols
1. Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of plasma, add 20 µL of this compound internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Method Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of loxoprofen.
Table 2: Example LC-MS/MS Method Parameters
| Parameter | Value |
| LC System | |
| Column | C18, 2.7 µm, 4.6 x 50 mm[5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.6 mL/min[5] |
| Gradient | Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 400 °C |
| Gas Flow | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Loxoprofen's mechanism of action via COX inhibition.
References
- 1. Simultaneous stereoisomeric separation of loxoprofen sodium and its alcohol metabolites. Application to a stereoselective pharmacokinetic study - Arabian Journal of Chemistry [arabjchem.org]
- 2. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Liquid chromatography-tandem mass spectrometry method of loxoprofen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. zefsci.com [zefsci.com]
Troubleshooting poor peak shape in Loxoprofen chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of Loxoprofen.
Troubleshooting Guides
This section addresses specific peak shape problems in a question-and-answer format.
Issue 1: My Loxoprofen peak is tailing.
Peak tailing is the most common chromatographic problem, where the latter half of the peak is drawn out.[1] A USP tailing factor greater than 1.5 may indicate a problem that needs to be addressed.
What are the primary causes of peak tailing?
Peak tailing is often caused by more than one mechanism of analyte retention occurring simultaneously.[1][2] For Loxoprofen, a common issue in reverse-phase chromatography is the secondary interaction between the analyte and ionized residual silanol groups on the silica-based column packing.[1] Other potential causes include column overload, packing bed deformation, and issues with the mobile phase or overall HPLC system.[2]
How can I troubleshoot peak tailing?
Follow this logical troubleshooting workflow:
Figure 1: Troubleshooting workflow for peak tailing.
Troubleshooting Steps in Detail:
-
Evaluate the Scope: Determine if all peaks in the chromatogram are tailing or if the issue is specific to Loxoprofen.
-
If all peaks tail: The problem is likely related to the system or the column itself. Check for a partially blocked column inlet frit, which can distort the sample stream.[3] This can sometimes be fixed by reversing and back-flushing the column.[3] Also, consider physical deformation of the column packing bed or excessive dead volume from improperly fitted tubing.[2][4]
-
If only the Loxoprofen peak tails: The issue is likely due to specific chemical interactions.
-
-
Optimize the Mobile Phase: The mobile phase pH is critical. Loxoprofen methods often use a low pH to suppress the ionization of residual silanol groups on the column, which minimizes secondary interactions that cause tailing.[1]
-
Action: Lower the mobile phase pH to a range of 2.5-3.0 using an additive like phosphoric acid or formic acid.[1][4][5] Be sure your column is stable at low pH.[1]
-
Action: Increase the buffer concentration (10-25 mM is often sufficient) to ensure consistent pH control across the column and sample injection.[3]
-
-
Check for Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can lead to poor peak shape.[4][6]
-
Use a High-Quality, End-Capped Column: Modern columns are often "end-capped" to block residual silanol groups, reducing their ability to cause tailing with basic or polar analytes.[7]
-
Action: If you continue to have issues, consider switching to a high-purity, end-capped C18 column or a column with a different stationary phase.
-
Figure 2: Analyte interactions causing peak tailing.
Issue 2: My Loxoprofen peak is fronting.
Peak fronting, where the first half of the peak is sloped, is less common than tailing but can still occur.
What causes peak fronting?
The most common cause of peak fronting is column overload, particularly when the sample is dissolved in a solvent stronger than the mobile phase.[8] It can also be a sign of a physical problem with the column, such as collapse of the packing bed.[3]
How can I fix peak fronting?
-
Address Column Overload: This is the first thing to check.
-
Action: Dilute your sample or inject a smaller volume.
-
Action: Ensure your sample solvent is the same as or weaker than your mobile phase. If the sample is dissolved in a high percentage of organic solvent (like 100% acetonitrile) for a reverse-phase method, it can cause significant peak distortion.
-
-
Inspect the Column: If overload is not the cause, the column itself may be compromised.
Issue 3: My Loxoprofen peak is split or has a shoulder.
A split peak appears as two or more merged peaks where only one should be present.
What causes peak splitting?
-
Partially Blocked Frit/Column Contamination: If the inlet frit of the column is partially blocked with particulates, the sample may be distributed unevenly onto the column head, causing a split peak.[3][6]
-
Sample Solvent Effects: Injecting a large volume of a sample solvent that is much stronger than the mobile phase can cause the peak to split.[8]
-
Co-eluting Interference: The "split" may actually be an impurity or a related compound that is not fully resolved from the main Loxoprofen peak.[9]
-
Guard Column Issues: An obstructed or inappropriate guard cartridge can lead to peak splitting.[6]
How can I resolve split peaks?
-
Clean the System: Replace the in-line filter and guard column.[6] If the problem persists, try back-flushing the analytical column.
-
Optimize Sample Injection: Match the sample solvent to the mobile phase as closely as possible and reduce the injection volume.
-
Improve Resolution: If you suspect a co-eluting peak, adjust the mobile phase composition (e.g., change the organic/water ratio) or use a slower gradient to see if the peak separates into two distinct peaks.[6]
Data & Protocols
Table 1: Troubleshooting Summary for Poor Peak Shape
| Symptom | Common Cause(s) | Recommended Action(s) |
| Peak Tailing | Secondary silanol interactions | Lower mobile phase pH to ~3.0; use an end-capped column.[1][4] |
| Column overload (mass) | Dilute the sample.[2] | |
| Blocked column frit (if all peaks tail) | Back-flush or replace the column; use a guard column.[3] | |
| Extra-column dead volume | Check and tighten fittings; use shorter, narrower ID tubing.[7][9] | |
| Peak Fronting | Column overload (volume/mass) | Inject a smaller volume or dilute the sample.[3] |
| Sample solvent stronger than mobile phase | Prepare the sample in the mobile phase or a weaker solvent.[8] | |
| Column packing bed collapse | Replace the column.[3] | |
| Peak Splitting | Partially blocked inlet frit | Replace the guard column/frit; back-flush the analytical column.[6] |
| Strong sample solvent | Reduce injection volume; match sample solvent to mobile phase.[8] | |
| Co-eluting impurity | Modify mobile phase or gradient to improve resolution.[9] |
Experimental Protocol: Baseline HPLC Method for Loxoprofen
This protocol provides a starting point for the analysis of Loxoprofen, based on established methods.[5][10][11]
-
HPLC System: Standard HPLC with UV detector.
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and a buffer (e.g., 0.01 M NaH₂PO₄ or 0.15% Triethylamine) in a ratio of approximately 50:50 or 55:45 (v/v).[10][11]
-
pH: Adjust the aqueous portion of the mobile phase to an acidic pH (e.g., 2.2 - 3.0) with an acid like phosphoric acid.[5][10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV at 220 nm.[10]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the linear range (e.g., 5.0 to 120.0 µg/mL).[10]
Protocol: System Suitability Testing
Before running samples, perform a system suitability test to ensure the chromatographic system is performing adequately.
-
Prepare a Standard Solution: Prepare a solution of Loxoprofen at a known concentration (e.g., 20 µg/mL).
-
Perform Replicate Injections: Make 5-6 replicate injections of the standard solution.
-
Calculate Key Parameters:
-
Tailing Factor (Asymmetry Factor): Calculate the tailing factor for the Loxoprofen peak. The acceptance criterion is typically ≤ 2.0, with ≤ 1.5 being ideal.
-
Relative Standard Deviation (RSD) of Peak Area: The RSD for the peak areas of the replicate injections should be ≤ 2.0%.
-
Retention Time Repeatability: The RSD for the retention time should be ≤ 1.0%.
-
Theoretical Plates (N): Calculate the column efficiency. A higher number indicates better efficiency.
-
-
Evaluation: If all parameters meet the acceptance criteria, the system is ready for sample analysis. If not, troubleshoot the system using the guides above before proceeding.
Frequently Asked Questions (FAQs)
Q1: Why is the mobile phase pH so important for Loxoprofen analysis? The pH of the mobile phase directly impacts the ionization state of both Loxoprofen and the residual silanol groups on the silica-based column.[7] By operating at a low pH (e.g., below 3.0), the silanol groups are protonated (Si-OH), which prevents them from interacting ionically with the analyte, thereby reducing peak tailing and leading to a more symmetrical peak shape.[1][4]
Q2: What is an acceptable USP tailing factor? An ideal peak has a tailing factor of 1.0. For many assays, a tailing factor of up to 1.5 is considered acceptable.[1] Values between 1.5 and 2.0 may be permissible depending on the method requirements, but values above 2.0 often indicate a problem that needs resolution.
Q3: Can a dirty guard column cause peak tailing? Yes. A contaminated or obstructed guard cartridge can cause peak shape issues, including tailing and splitting.[6] Since the guard column is designed to protect the analytical column from contaminants, it should be the first component you check or replace when troubleshooting system-wide peak shape problems.[12]
Q4: How do I know if I'm overloading my column? Column overload can manifest as peak fronting or tailing.[3][4] A simple diagnostic test is to inject a 10-fold dilution of your sample. If the peak shape improves significantly and the retention time increases slightly, you were likely overloading the column.[3]
Q5: Can the choice of organic modifier (acetonitrile vs. methanol) affect peak shape? Yes, the choice of organic modifier can influence peak shape.[7] Acetonitrile and methanol have different solvent strengths and interaction mechanisms. If you are experiencing poor peak shape with one, it can be worthwhile to try the other (or a mixture) to see if it improves the chromatography, provided the method allows for this change.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 5. Improved HPLC method with the aid of chemometric strategy: determination of loxoprofen in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. chromtech.com [chromtech.com]
- 8. support.waters.com [support.waters.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. academic.oup.com [academic.oup.com]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Preventing isotopic exchange of deuterium in Loxoprofen-d4
Welcome to the technical support center for Loxoprofen-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isotopic exchange of deuterium in this compound during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium labels located?
This compound is a deuterium-labeled version of Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID). It is commonly used as an internal standard in quantitative bioanalysis by mass spectrometry. The four deuterium atoms are located on the cyclopentanone ring, specifically on the two carbons adjacent to the carbonyl group.[1][2] This specific labeling is represented by the SMILES string: O=C1C(C([2H])([2H])C([2H])([2H])C1)CC2=CC=C(C(C)C(O)=O)C=C2.[1]
Q2: What is deuterium (isotopic) exchange and why is it a concern for this compound?
Deuterium exchange is the process where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent). This can compromise the isotopic purity of this compound, leading to inaccurate quantification when it is used as an internal standard. The deuterium atoms on the cyclopentanone ring of this compound are on carbons alpha and beta to a ketone. The alpha-deuteriums are susceptible to exchange, particularly under conditions that promote enolization (the formation of an enol or enolate).
Q3: Under what conditions is deuterium exchange most likely to occur with this compound?
Deuterium exchange is most likely to occur under the following conditions:
-
Exposure to strong acids or bases: Acidic or basic conditions can catalyze the enolization of the cyclopentanone ring, facilitating the exchange of the alpha-deuteriums with protons from the solvent.
-
Elevated temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for the exchange reaction.
-
Protic solvents: Solvents with exchangeable protons (e.g., water, methanol) can serve as a source of hydrogen to replace the deuterium atoms.
Q4: How should I store this compound to ensure its isotopic stability?
To maintain the isotopic integrity of this compound, it is recommended to store it under the following conditions:
-
Long-term storage: -80°C.[3]
-
Short-term storage: -20°C for up to one month.[3]
-
Stock solutions should be prepared in aprotic solvents (e.g., acetonitrile, DMSO) if possible and stored at low temperatures. Avoid repeated freeze-thaw cycles.
Q5: What analytical techniques can I use to check the isotopic purity of my this compound?
The isotopic purity of this compound can be assessed using the following techniques:
-
High-Resolution Mass Spectrometry (HRMS): This is a rapid and sensitive method to determine the isotopic distribution and calculate the percentage of deuterium incorporation.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR can be used to determine the location and extent of deuteration.[4][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of isotopic purity in this compound standard. | Improper Storage: Exposure to moisture or elevated temperatures. | Store this compound at -80°C in a tightly sealed container. Allow the container to warm to room temperature before opening to prevent condensation. |
| Inappropriate Solvent: Use of protic solvents (water, methanol) for stock solutions. | Prepare stock solutions in high-purity aprotic solvents like acetonitrile or DMSO. | |
| Inaccurate quantification in bioanalytical assays. | Deuterium Exchange During Sample Preparation: Exposure to acidic or basic conditions during extraction or processing. | Maintain a low pH (e.g., using formic acid) and low temperatures (on ice) during sample preparation to minimize back-exchange.[7] |
| Back-exchange During LC-MS Analysis: Use of aqueous mobile phases. | Minimize the time the sample is in aqueous mobile phases. Use a rapid LC gradient. | |
| Unexpected peaks in the mass spectrum of this compound. | Partial Deuterium Exchange: Formation of d3, d2, d1, and d0 species. | Re-evaluate the sample preparation and storage conditions. Verify the isotopic purity of the starting material. |
| Chemical Degradation: Loxoprofen is susceptible to degradation under certain conditions. | Review the stability data for Loxoprofen under the experimental conditions used. Safety Data Sheets may provide information on incompatible materials and conditions to avoid.[8][9][10][11] |
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
This protocol provides a general procedure for determining the isotopic enrichment of this compound.
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
-
-
Instrumentation:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) capable of resolving isotopic peaks.
-
Infuse the sample directly or inject it onto a liquid chromatography system.
-
-
Data Acquisition:
-
Acquire full-scan mass spectra in the mass range of m/z 200-300.
-
Ensure sufficient resolution to separate the isotopic peaks of this compound (m/z 251.16, 252.17, 253.17, 254.18).
-
-
Data Analysis:
-
Extract the ion chromatograms for the different isotopologues of Loxoprofen.
-
Integrate the peak areas of the isotopic ions.
-
Calculate the isotopic enrichment using the following formula: % Isotopic Purity = (Sum of intensities of deuterated species) / (Sum of intensities of all species) * 100
-
Protocol 2: Quantification of Deuterium Incorporation by NMR Spectroscopy
This protocol outlines the use of ¹H and ²H NMR to assess the isotopic purity of this compound.
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and a suitable internal standard (e.g., dimethyl sulfone).
-
Dissolve the sample in a non-deuterated solvent (e.g., DMSO) to a known concentration.
-
-
¹H NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Integrate the signals corresponding to the protons on the cyclopentanone ring and compare them to the integral of a non-exchangeable proton signal on the Loxoprofen molecule or the internal standard. A decrease in the integral of the cyclopentanone protons relative to the reference signal indicates deuterium incorporation.
-
-
²H NMR Acquisition:
-
Acquire a ²H NMR spectrum. This will directly show signals for the deuterium atoms.
-
Integrate the deuterium signals and compare them to the signal of a deuterated reference standard of known concentration to quantify the amount of deuterium.
-
-
Data Analysis:
-
Calculate the percentage of deuterium incorporation at specific sites by comparing the integrals of the corresponding signals in the ¹H and ²H NMR spectra.
-
Visualizations
Caption: Experimental workflow for handling and analyzing this compound to prevent isotopic exchange.
Caption: Troubleshooting logic for addressing inaccurate results when using this compound.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography-tandem mass spectrometry method of loxoprofen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. echemi.com [echemi.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Improving extraction recovery of Loxoprofen and Loxoprofen-d4 from plasma
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to improve the extraction recovery of Loxoprofen and its deuterated internal standard, Loxoprofen-d4, from plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Loxoprofen from plasma?
A1: The three primary techniques used for Loxoprofen extraction from plasma are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). LLE is a widely used conventional method involving the use of an organic solvent to extract the drug from the aqueous plasma matrix[1][2]. SPE is a cleaner, more selective method that uses a solid sorbent to bind and elute the analyte, though it can be more costly[2][3]. PPT is the simplest and fastest method, using a solvent like acetonitrile to precipitate plasma proteins, but it may result in less clean extracts and significant matrix effects[4][5].
Q2: Why is my extraction recovery for Loxoprofen and this compound low?
A2: Low recovery can stem from several factors depending on the method. For LLE, common issues include suboptimal pH of the plasma, improper choice of extraction solvent, insufficient mixing, or incomplete phase separation. For SPE, problems often relate to incorrect sorbent selection, inadequate conditioning of the cartridge, a sample pH that prevents binding, or an elution solvent that is too weak to desorb the analyte fully.
Q3: What are "matrix effects" and how can they be minimized?
A3: Matrix effects are the alteration of analyte ionization in the mass spectrometer due to co-eluting compounds from the biological matrix (e.g., plasma)[6]. These effects can cause ion suppression or enhancement, leading to inaccurate and imprecise results[6]. To minimize them, a more rigorous sample cleanup method is recommended. SPE generally provides the cleanest extracts, followed by LLE, and then PPT[7]. Additionally, optimizing chromatographic separation to resolve Loxoprofen from endogenous interferences is crucial.
Q4: Why is a stable isotope-labeled internal standard like this compound recommended?
A4: A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for quantitative bioanalysis. Because its chemical and physical properties are nearly identical to the analyte (Loxoprofen), it experiences the same extraction variability and matrix effects. This co-behavior allows it to accurately correct for sample-to-sample variations, leading to highly precise and accurate quantification.
Q5: My this compound (Internal Standard) signal is low or highly variable. What does this indicate?
A5: Since the internal standard is added at a known, constant concentration to all samples and standards, its signal should be consistent. A low or erratic signal for this compound points to a fundamental problem with the extraction process itself or issues with the analytical instrument. It suggests that the loss of analyte is not random but systematic, and the entire protocol should be reviewed for consistency, from pipetting to the final reconstitution step.
Troubleshooting Guides
Problem: Low Recovery in Liquid-Liquid Extraction (LLE)
Question: I am using an LLE protocol, but my recovery for Loxoprofen and this compound is consistently below 70%. How can I improve this?
Answer: To improve LLE recovery, consider the following critical parameters:
-
Plasma Acidification: Loxoprofen is an acidic drug. Acidifying the plasma sample (e.g., with HCl to pH 2.5-3.0) is crucial to neutralize the carboxyl group, making the molecule less polar and more readily extracted into an organic solvent[3][8].
-
Solvent Selection: The choice of extraction solvent is critical. Ethyl acetate is a commonly used solvent with reported recoveries of 67-69%[4]. Dichloromethane and hexane-ether mixtures have also been successfully used[3][8]. If one solvent yields poor results, test another with a different polarity.
-
Solvent-to-Plasma Ratio: Ensure a sufficient volume of organic solvent is used to facilitate efficient partitioning. A higher volume ratio (e.g., 7:1 solvent to plasma) can improve extraction efficiency[3].
-
Mixing Efficiency: Vortexing must be vigorous enough and for a sufficient duration (e.g., 1-5 minutes) to ensure intimate contact between the aqueous and organic phases[3][4].
-
Phase Separation: After mixing, ensure complete separation of the two layers, typically by centrifugation (e.g., 4000-5000 rpm for 10 minutes)[3][4]. Incomplete separation or collecting part of the aqueous layer will lower your final yield.
Problem: High Matrix Effects and Ion Suppression
Question: My LC-MS/MS results show significant ion suppression, even with a deuterated internal standard. How can I obtain a cleaner sample?
Answer: Significant ion suppression indicates that endogenous components from the plasma are co-eluting with your analytes and interfering with ionization. To address this:
-
Switch Extraction Method: Protein precipitation is the fastest method but often results in the "dirtiest" extracts. If you are using PPT, switching to LLE or, ideally, SPE will provide a much cleaner sample by more effectively removing interfering phospholipids and other matrix components[7].
-
Optimize SPE: If using SPE, ensure the wash step is optimized. A weak organic wash (e.g., 5% methanol in water) can remove hydrophilic interferences without prematurely eluting the bound Loxoprofen[9].
-
Modify Chromatography: Adjust your HPLC/UPLC gradient to better separate Loxoprofen and this compound from the "matrix front" that elutes early in the run. A shallower gradient can improve resolution.
-
Sample Dilution: While it may impact sensitivity, diluting the final extract can sometimes mitigate matrix effects by reducing the concentration of interfering components.
Data Summary
Table 1: Comparison of Common Extraction Methods for Loxoprofen
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein removal via denaturation with an organic solvent. | Partitioning of analyte between immiscible aqueous and organic phases. | Analyte is retained on a solid sorbent and eluted with a solvent. |
| Pros | Fast, simple, high-throughput.[5] | Good recovery, relatively inexpensive. | High selectivity, cleanest extracts, high recovery, easily automated.[2] |
| Cons | High potential for matrix effects, less clean extract.[7] | Labor-intensive, requires solvent evaporation, potential for emulsions. | Higher cost per sample, requires method development.[3] |
| Typical Recovery | Variable, generally lower than LLE/SPE. | 65-75%[4] | >85% (with optimization) |
| Matrix Effect Risk | High | Moderate | Low |
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) with Dichloromethane
This protocol is adapted from a validated bioanalytical method.[3]
-
Pipette 1.0 mL of plasma sample into a clean glass tube.
-
Add the working solution of this compound (internal standard).
-
Add 0.5 mL of 2 M Hydrochloric Acid (HCl) to acidify the sample and vortex briefly.
-
Add 7.0 mL of dichloromethane as the extraction solvent.
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer (approximately 5 mL) to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dry residue in 200 µL of the mobile phase.
-
Vortex, transfer to an autosampler vial, and inject into the LC-MS/MS system.
Protocol 2: Protein Precipitation (PPT) with Acetonitrile
This protocol is based on general protein precipitation procedures.[5][10]
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add the working solution of this compound (internal standard).
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or an autosampler vial.
-
Inject directly or evaporate and reconstitute if concentration is needed.
Visualized Workflows and Logic
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. norlab.com [norlab.com]
- 6. eijppr.com [eijppr.com]
- 7. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid determination of loxoprofen in human plasma by HPLC-MS and its pharmacokinetics and bioequivalence study [manu41.magtech.com.cn]
- 9. mdpi.com [mdpi.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Addressing ion suppression in the analysis of Loxoprofen
Welcome to the technical support center for the analysis of Loxoprofen. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, with a specific focus on mitigating ion suppression in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the analysis of Loxoprofen?
A1: Ion suppression is a phenomenon in mass spectrometry where the ionization of the target analyte, in this case, Loxoprofen, is reduced due to the presence of co-eluting matrix components from the sample (e.g., plasma, urine). This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method. Undetected ion suppression can lead to underestimation of Loxoprofen concentrations in a sample.
Q2: What are the common causes of ion suppression when analyzing Loxoprofen in biological samples?
A2: The primary causes of ion suppression in the bioanalysis of Loxoprofen are endogenous components from the biological matrix that co-elute with the analyte. These can include:
-
Phospholipids: Abundant in plasma and serum samples, they are a major source of ion suppression in reversed-phase chromatography.
-
Salts and Buffers: High concentrations of salts from the sample or buffers used during sample preparation can interfere with the electrospray ionization (ESI) process.
-
Proteins: Although most large proteins are removed during sample preparation, residual peptides can still cause ion suppression.
Q3: How can I detect ion suppression in my Loxoprofen analysis?
A3: A common method to detect and evaluate ion suppression is the post-column infusion experiment. This involves infusing a constant flow of a Loxoprofen standard solution into the mass spectrometer while injecting a blank, extracted matrix sample. Any dip in the baseline signal at the retention time of Loxoprofen indicates the presence of ion-suppressing components.
Troubleshooting Guide: Addressing Ion Suppression
This guide provides a systematic approach to troubleshooting and mitigating ion suppression during the LC-MS/MS analysis of Loxoprofen.
Problem: Low or inconsistent signal intensity for Loxoprofen.
This could be a sign of significant ion suppression. Follow these steps to diagnose and resolve the issue:
Step 1: Evaluate the Sample Preparation Method
The choice of sample preparation is critical in minimizing matrix effects. Below is a comparison of common techniques with data from published methods for Loxoprofen and its metabolite.
dot
Caption: Workflow of common sample preparation methods for Loxoprofen analysis.
Table 1: Comparison of Sample Preparation Methods for Loxoprofen and its Metabolite
| Parameter | Liquid-Liquid Extraction (LLE) for Loxoprofen[1][2] | Protein Precipitation (PPT) for trans-loxoprofen-alcohol[3] |
| Biological Matrix | Human Plasma | Rat Plasma and Tissues |
| Extraction Solvent | Ethyl acetate | Methanol |
| Recovery (%) | 69.7% | 89.08% - 109.27% |
| Matrix Effect (%) | "Practically absent" | 89.00% - 106.80% |
| Internal Standard | Ketoprofen | rac-trans-loxoprofen-D3 alcohol |
| Notes | A simple and effective method for plasma samples. | A rapid method, but may be more susceptible to matrix effects. |
Recommendation: For plasma samples, Liquid-Liquid Extraction (LLE) with ethyl acetate has been shown to be effective with minimal matrix effects for Loxoprofen analysis[1][2]. If you are experiencing ion suppression with a protein precipitation method, consider switching to LLE or developing a Solid-Phase Extraction (SPE) protocol for a cleaner extract.
Step 2: Optimize Chromatographic Conditions
If ion suppression persists after optimizing sample preparation, the next step is to improve the chromatographic separation to resolve Loxoprofen from interfering matrix components.
dot
Caption: Logic for optimizing chromatography to mitigate ion suppression.
-
Change Column Chemistry: If you are using a standard C18 column, consider trying a column with a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for Loxoprofen and matrix components.
-
Modify Mobile Phase Gradient: A shallower gradient can improve the separation between Loxoprofen and closely eluting interferences.
-
Adjust Mobile Phase pH: Loxoprofen is an acidic drug. Adjusting the pH of the mobile phase can alter its retention time and potentially move it away from ion-suppressing regions of the chromatogram.
Step 3: Utilize an Appropriate Internal Standard
Using a stable isotope-labeled (SIL) internal standard for Loxoprofen is the most effective way to compensate for ion suppression. Since the SIL internal standard has nearly identical physicochemical properties to Loxoprofen, it will experience the same degree of ion suppression, allowing for accurate quantification. If a SIL internal standard is not available, a structural analog, such as Ketoprofen, can be used, but it is crucial to ensure it does not suffer from differential matrix effects[1][2].
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Loxoprofen in Human Plasma
This protocol is adapted from the method described by Lee et al. (2009)[1][2].
-
Sample Preparation:
-
To 20 µL of human plasma in a microcentrifuge tube, add the internal standard (Ketoprofen).
-
Acidify the plasma sample.
-
Add 1 mL of ethyl acetate.
-
-
Extraction:
-
Vortex the tube for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Protocol 2: Protein Precipitation for trans-loxoprofen-alcohol
This protocol is based on the method for the analysis of Loxoprofen's active metabolite[3].
-
Sample Preparation:
-
To the plasma or tissue homogenate, add the internal standard (rac-trans-loxoprofen-D3 alcohol).
-
-
Precipitation:
-
Add methanol to the sample.
-
Vortex to mix and precipitate the proteins.
-
Centrifuge to pellet the precipitated proteins.
-
-
Analysis:
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.
-
Disclaimer: These protocols are provided as a guide. It is essential to validate all methods in your laboratory to ensure they meet the specific requirements of your study.
References
Loxoprofen-d4 Stability in Biological Matrices: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Loxoprofen-d4 in biological matrices. The information is designed to address specific experimental challenges and ensure the integrity of analytical data.
Troubleshooting Guide: this compound Stability Issues
Researchers may encounter various stability-related challenges during the handling, storage, and analysis of this compound in biological samples. The following table summarizes potential issues, their likely causes, and recommended solutions.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Degradation of this compound in Plasma/Serum at Room Temperature | Enzymatic hydrolysis by esterases present in the biological matrix. | - Minimize the time samples are kept at room temperature.- Keep samples on ice during processing.- Add esterase inhibitors (e.g., sodium fluoride) to the collection tubes. |
| Inconsistent Results After Freeze-Thaw Cycles | - Physical stress leading to degradation.- Changes in sample pH upon freezing and thawing.- Precipitation of the analyte. | - Aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles.[1]- Thaw samples at a controlled temperature (e.g., room temperature or in a water bath) and vortex gently before use.- Evaluate freeze-thaw stability during method validation by subjecting quality control (QC) samples to at least three freeze-thaw cycles.[2] |
| Low Recovery of this compound | - Adsorption to container surfaces (e.g., glass or plastic).- Inefficient extraction from the biological matrix. | - Use silanized glassware or polypropylene tubes.- Optimize the extraction procedure (e.g., adjust pH, change extraction solvent).- Evaluate matrix effects during method validation. |
| Appearance of Unexpected Peaks in Chromatograms | - Formation of degradation products due to oxidation or hydrolysis.[3][4]- Isomeric conversion of Loxoprofen. | - Use antioxidants (e.g., ascorbic acid) in the sample processing workflow.- Control the pH of the sample and processing solutions.- Investigate the identity of the new peaks using mass spectrometry to confirm if they are degradation products. |
| Variability in Long-Term Storage | - Gradual degradation at the storage temperature. | - Ensure samples are stored at a consistent and appropriate temperature (e.g., -80°C for long-term storage).[1][2]- Conduct long-term stability studies as part of method validation to establish the maximum allowable storage duration. |
| Discrepancies Between this compound and Loxoprofen Stability | - The kinetic isotope effect (KIE) may alter the rate of degradation at the deuterated positions.[5] | - While deuteration often increases metabolic stability, it is crucial to perform parallel stability assessments for both the labeled and unlabeled compounds under identical conditions.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Loxoprofen that might affect this compound?
A1: Loxoprofen is known to be susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions.[6] The main degradation products identified in stress studies include an oxidation product formed by the cleavage of the cyclopentanone ring and a hydroxylated derivative of the cyclopentanone ring.[3][4] While the deuterium labeling in this compound is on the phenyl ring, it is essential to consider that these degradation pathways could still occur on other parts of the molecule.
Q2: How does deuterium labeling in this compound potentially impact its stability compared to unlabeled Loxoprofen?
A2: Deuterium labeling can lead to a phenomenon known as the kinetic isotope effect (KIE), where the C-D bond is stronger than the C-H bond.[5] This can slow down metabolic reactions that involve the cleavage of these bonds.[5] However, the impact of deuteration on overall stability is not always straightforward and can affect physicochemical properties like solubility.[7] Therefore, it is not safe to assume that this compound will have the same stability profile as Loxoprofen. Specific stability studies for this compound are necessary.
Q3: What are the recommended storage conditions for this compound in biological matrices?
A3: For short-term storage (e.g., during sample processing), it is advisable to keep the biological samples on ice. For long-term storage, freezing at -80°C is recommended to minimize degradation.[1][2] Stock solutions of this compound are typically stable for up to 6 months when stored at -80°C.[1] It is crucial to avoid repeated freeze-thaw cycles by aliquoting samples.[1]
Q4: What are the key stability experiments to perform during bioanalytical method validation for this compound?
A4: According to regulatory guidelines, the following stability experiments are essential:
-
Freeze-Thaw Stability: Assess the stability of the analyte after a minimum of three freeze-thaw cycles.[2]
-
Short-Term (Bench-Top) Stability: Evaluate the stability of the analyte in the biological matrix at room temperature for a period that reflects the expected sample handling time.[2]
-
Long-Term Stability: Determine the stability of the analyte in the matrix at the intended long-term storage temperature (e.g., -80°C).[2]
-
Autosampler Stability: Assess the stability of processed samples in the autosampler under the conditions of the analytical run.[2]
Q5: Can I use this compound as an internal standard if I suspect it has stability issues?
A5: It is critical that an internal standard (IS) has a similar stability profile to the analyte and does not degrade during sample processing and analysis. If this compound is suspected to be unstable under the experimental conditions, it may not be a suitable IS. The stability of the IS should be thoroughly evaluated during method development and validation.
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
-
Sample Preparation: Prepare at least three replicates of low and high concentration quality control (QC) samples in the relevant biological matrix.
-
Freezing and Thawing:
-
Freeze the QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze them for at least 12 hours.
-
Repeat this cycle for a minimum of three times.
-
-
Analysis: After the final thaw, process and analyze the QC samples along with a freshly prepared calibration curve.
-
Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.
Protocol 2: Short-Term (Bench-Top) Stability Assessment
-
Sample Preparation: Prepare at least three replicates of low and high concentration QC samples in the relevant biological matrix.
-
Storage: Place the QC samples at room temperature for a duration that simulates the expected sample handling and processing time (e.g., 4, 8, or 24 hours).
-
Analysis: After the specified duration, process and analyze the QC samples with a freshly prepared calibration curve.
-
Acceptance Criteria: The mean concentration of the bench-top stability samples should be within ±15% of the nominal concentration.
Visualizations
Caption: Metabolic pathway of Loxoprofen.
Caption: Workflow for stability testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Identification of degradation products in loxoprofen sodium adhesive tapes by liquid chromatography-mass spectrometry and dynamic pressurized liquid extraction-solid-phase extraction coupled to liquid chromatography-nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
Loxoprofen UHPLC Analysis Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover in Loxoprofen UHPLC analysis.
Troubleshooting Guides
Issue: Carryover of Loxoprofen is observed in blank injections following a high-concentration sample.
This guide provides a systematic approach to identifying and eliminating the source of Loxoprofen carryover in your UHPLC system.
Step 1: Initial Assessment & Easy Checks
First, confirm that the carryover is consistent and reproducible by injecting multiple blank samples after a high-concentration Loxoprofen standard. If a peak corresponding to Loxoprofen appears and decreases with subsequent blank injections, it is likely carryover.
Initial Troubleshooting Workflow
Caption: Initial assessment of potential Loxoprofen carryover.
Step 2: Optimize Autosampler Needle Wash
The autosampler is a common source of carryover. Inadequate cleaning of the needle exterior and interior can leave residual Loxoprofen that gets injected with the next sample.
Experimental Protocol: Optimized Needle Wash for Loxoprofen
-
Prepare Wash Solvents:
-
Wash Solvent A (Aqueous): 90:10 water/acetonitrile (v/v) with 0.1% formic acid. The aqueous nature helps remove polar residues, and the acid can help neutralize the acidic Loxoprofen.
-
Wash Solvent B (Organic): 100% Acetonitrile or Isopropanol. A strong organic solvent is necessary to dissolve the somewhat hydrophobic Loxoprofen.[1]
-
-
Set Needle Wash Program:
-
Implement a dual-solvent wash routine.[1]
-
Pre-injection wash: Rinse the needle with Wash Solvent B for 10 seconds.
-
Post-injection wash: Rinse the needle with Wash Solvent A for 10 seconds, followed by Wash Solvent B for 15 seconds.
-
-
Increase Wash Volume: If carryover persists, increase the wash volume by extending the wash times.
Step 3: Implement a Rigorous Column Flushing Protocol
Loxoprofen, being somewhat hydrophobic, can adsorb to the column packing material, especially at the head of the column.
Experimental Protocol: Column Flushing for Loxoprofen Carryover
-
Disconnect the column from the detector to avoid contamination.
-
Flush with Mobile Phase without Buffer: If your mobile phase contains non-volatile buffers, flush the column with a similar composition of organic solvent and water without the buffer for 10-15 column volumes.
-
Strong Solvent Flush: Flush the column with a strong, water-miscible organic solvent like isopropanol or acetonitrile at a low flow rate for 20-30 column volumes.[2]
-
Re-equilibration: Equilibrate the column with the initial mobile phase conditions until the baseline is stable.
A novel dynamic flush method, which involves alternating the column flow direction between injections, has been shown to reduce column-related carryover of "sticky" compounds by 52.3-94.4%.[3][4]
Step 4: Clean the Injector Port and Sample Loop
Residues of Loxoprofen can accumulate in the injector port and sample loop.
Experimental Protocol: Injector Port and Loop Cleaning
-
Manual Flushing: If your system allows, manually flush the injector port and sample loop with a strong solvent like isopropanol.
-
Disassembly and Cleaning: For persistent carryover, it may be necessary to disassemble the injector valve and sonicate the components (rotor seal, stator) in isopropanol.[5][6] Note: Always follow the manufacturer's instructions for injector maintenance.
Troubleshooting Logic for Carryover Source Identification
Caption: Systematic troubleshooting workflow for Loxoprofen carryover.
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of Loxoprofen that make it prone to carryover?
Loxoprofen is a propionic acid derivative, making it an acidic and somewhat hydrophobic compound.[7][8] Its predicted logP value is in the range of 2.99 to 3.35.[7] This combination of properties can lead to interactions with the stationary phase and adsorption onto surfaces of the UHPLC system, such as the needle, injector parts, and tubing, causing carryover. While some sources state Loxoprofen is soluble in water and methanol, others indicate it is insoluble in water, suggesting that its solubility is dependent on the pH of the medium.[9][10]
| Property | Value/Description | Implication for Carryover |
| Chemical Class | Propionic Acid Derivative (NSAID)[7] | Acidic nature can lead to ionic interactions. |
| Predicted logP | 2.99 - 3.35[7] | Moderate hydrophobicity can cause adsorption to non-polar surfaces. |
| Solubility | Soluble in methanol and ethanol; solubility in water is pH-dependent.[9][10] | Requires appropriate organic solvents for effective cleaning. |
| pKa (Strongest Acidic) | 4.64[7] | The charge state, and thus its interaction with surfaces, will change with mobile phase pH. |
Q2: What is an acceptable level of carryover in a UHPLC analysis?
Ideally, carryover should be less than 0.1% of the analyte signal in a blank injection immediately following a high-concentration standard.[1] However, the acceptable level is often dictated by the specific requirements of the assay and regulatory guidelines.
Q3: Can the sample solvent contribute to Loxoprofen carryover?
Yes. If Loxoprofen is not fully soluble in the sample solvent, it can precipitate in the sample vial or within the autosampler, leading to carryover. Ensure that the sample solvent has sufficient strength to fully dissolve Loxoprofen at the desired concentration. Using a sample solvent that is weaker than the initial mobile phase can also lead to peak shape issues.
Q4: How can I tell if the carryover is from the autosampler or the column?
Inject a blank sample following a high-concentration standard. If the carryover peak has the same retention time as the Loxoprofen standard, the source is likely the autosampler or injector.[11] If the carryover appears as a broad peak or at a slightly different retention time, it may be due to column contamination.
Q5: Are there any specific materials I should use for vials and caps to minimize Loxoprofen carryover?
For hydrophobic and potentially adsorptive compounds like Loxoprofen, it is advisable to use silanized glass vials or polypropylene vials to reduce interaction with the vial surface.[1] Using caps with PTFE/silicone septa is also recommended to prevent contamination from the septum.
References
- 1. mastelf.com [mastelf.com]
- 2. glsciences.eu [glsciences.eu]
- 3. A novel dynamic flush method to reduce column-related carryover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Injection port cleaning - Chromatography Forum [chromforum.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Human Metabolome Database: Showing metabocard for Loxoprofen (HMDB0041920) [hmdb.ca]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Loxoprofen-d4 in Quantitative Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Loxoprofen-d4 purity on quantitative results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in quantitative analysis?
A1: this compound is a deuterium-labeled form of Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID). In quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as an internal standard (IS). An ideal internal standard is a compound that is chemically similar to the analyte (in this case, Loxoprofen) but has a different mass. This allows for the correction of variability during sample preparation and analysis, leading to more accurate and precise quantification of the analyte.
Q2: How can the purity of this compound affect my quantitative results?
A2: The purity of this compound is critical for accurate and reliable quantitative results. Impurities can introduce significant errors in several ways:
-
Isotopic Interference: The presence of unlabeled Loxoprofen or Loxoprofen with fewer deuterium atoms in the this compound standard can lead to "cross-talk" or isotopic interference. This occurs when the mass spectrometer detects the signal from the impurity at the same mass-to-charge ratio (m/z) as the analyte, artificially inflating the analyte's measured concentration.
-
Ionization Suppression or Enhancement: Impurities can co-elute with the analyte and internal standard, affecting the ionization efficiency in the mass spectrometer's source. This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.
-
Incorrect Internal Standard Concentration: If the this compound standard contains a significant amount of non-labeled or other impurities, the actual concentration of the deuterated standard will be lower than stated. This will lead to systematic errors in the calculation of the analyte concentration.
Q3: What are the common impurities found in this compound?
A3: Common impurities in this compound can include:
-
Unlabeled Loxoprofen (d0): The most critical impurity, as it directly interferes with the analyte signal.
-
Partially Deuterated Loxoprofen (d1, d2, d3): These can also contribute to isotopic interference, although to a lesser extent than the d0 impurity.
-
Loxoprofen Related Compounds: These are structurally similar compounds that may have formed during the synthesis or degradation of Loxoprofen. Examples include cis- and trans-Hydroxy Loxoprofen.[]
-
Residual Solvents and Reagents: Small amounts of solvents and reagents used in the manufacturing process may remain in the final product.
Q4: What is an acceptable level of isotopic purity for this compound?
A4: For regulated bioanalysis, the isotopic purity of a stable isotope-labeled internal standard should be as high as possible, ideally ≥98%. The contribution of the internal standard's signal to the analyte's signal at the lower limit of quantification (LLOQ) should be less than 20%.[2] Conversely, the contribution of the analyte's signal to the internal standard's signal should be less than 5% of the internal standard's response.[2]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Symptoms:
-
High variability between replicate injections.
-
Poor accuracy and precision in quality control (QC) samples.
-
Non-linear calibration curves.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Isotopic Impurity in this compound | 1. Verify Purity: Request the certificate of analysis (CoA) from the supplier to confirm the isotopic purity. If in doubt, analyze the this compound standard by itself using a high-resolution mass spectrometer to assess the levels of d0 and other isotopic variants. 2. Select a Different MRM Transition: If the primary multiple reaction monitoring (MRM) transition for Loxoprofen is affected by an impurity from the this compound, investigate alternative, more specific fragment ions for quantification. 3. Source a Higher Purity Standard: If the current batch of this compound is confirmed to be of low purity, obtain a new standard from a reputable supplier with a guaranteed high isotopic purity. |
| Chemical Impurity in this compound | 1. Chromatographic Separation: Optimize the liquid chromatography method to separate the impurity from the analyte and internal standard peaks. This may involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry. 2. Sample Clean-up: Employ a more rigorous sample preparation technique (e.g., solid-phase extraction) to remove interfering impurities. |
| Matrix Effects | 1. Evaluate Matrix Effects: Infuse a constant concentration of Loxoprofen and this compound post-column while injecting extracted blank matrix to observe any signal suppression or enhancement at the retention time of the analyte. 2. Modify Chromatography: Adjust the chromatographic method to separate the analyte from the matrix components causing the interference. 3. Dilution: Dilute the sample to reduce the concentration of matrix components. |
Issue 2: Unexpected Peaks in the Chromatogram
Symptoms:
-
Appearance of extra peaks near the analyte or internal standard peaks.
-
Broad or tailing peaks for the analyte or internal standard.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | 1. Check Storage Conditions: Ensure that the this compound standard is stored according to the manufacturer's recommendations (e.g., protected from light, at the correct temperature). 2. Prepare Fresh Stock Solutions: Degradation can occur in solution over time. Prepare fresh stock and working solutions of the internal standard. |
| Contamination | 1. Solvent and Reagent Blanks: Inject all solvents and reagents used in the sample preparation and analysis to identify the source of contamination. 2. Clean the LC-MS System: If the system is contaminated, follow the manufacturer's instructions for cleaning the injector, column, and mass spectrometer source. |
| Co-eluting Impurities | 1. Optimize Chromatography: As described in Issue 1, modify the LC method to achieve better separation of all components. |
Impact of this compound Purity on Quantitative Data (Hypothetical Data)
The following tables illustrate the potential impact of varying levels of unlabeled Loxoprofen (d0) impurity in the this compound internal standard on the accuracy and precision of a quantitative assay.
Table 1: Effect of this compound Purity on the Accuracy of Quality Control Samples
| This compound Purity (% d4) | d0 Impurity (%) | Low QC (10 ng/mL) Measured Conc. (ng/mL) | % Accuracy | High QC (100 ng/mL) Measured Conc. (ng/mL) | % Accuracy |
| 99.9 | 0.1 | 10.1 | 101% | 100.5 | 100.5% |
| 99.0 | 1.0 | 11.2 | 112% | 102.1 | 102.1% |
| 98.0 | 2.0 | 12.5 | 125% | 104.3 | 104.3% |
| 95.0 | 5.0 | 15.8 | 158% | 109.8 | 109.8% |
Table 2: Effect of this compound Purity on the Precision of Replicate Injections
| This compound Purity (% d4) | d0 Impurity (%) | Mid QC (50 ng/mL) Replicate 1 (ng/mL) | Mid QC (50 ng/mL) Replicate 2 (ng/mL) | Mid QC (50 ng/mL) Replicate 3 (ng/mL) | % RSD |
| 99.9 | 0.1 | 50.2 | 49.8 | 50.1 | 0.4% |
| 99.0 | 1.0 | 51.5 | 50.9 | 51.2 | 0.6% |
| 98.0 | 2.0 | 52.8 | 51.9 | 52.5 | 0.9% |
| 95.0 | 5.0 | 55.1 | 53.8 | 54.7 | 1.2% |
Experimental Protocols
Protocol 1: Assessment of this compound Isotopic Purity by LC-MS/MS
-
Standard Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 µg/mL.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Monitor the following MRM transitions:
-
Loxoprofen (d0): m/z 245.1 → 201.1
-
This compound: m/z 249.1 → 205.1
-
-
-
Data Analysis:
-
Integrate the peak areas for both the d0 and d4 transitions.
-
Calculate the percentage of d0 impurity using the following formula: % d0 Impurity = (Area_d0 / (Area_d0 + Area_d4)) * 100
-
Protocol 2: Quantitative Analysis of Loxoprofen in Plasma
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Use the same LC-MS/MS conditions as described in Protocol 1.
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of Loxoprofen into blank plasma and processing as described above.
-
Calculate the ratio of the peak area of Loxoprofen to the peak area of this compound for each calibrator and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of Loxoprofen in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Experimental workflow for the quantitative analysis of Loxoprofen in plasma.
Caption: Troubleshooting decision tree for issues related to this compound purity.
References
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of Loxoprofen using Loxoprofen-d4 and Alternative Internal Standards
For researchers, scientists, and drug development professionals, the robust bioanalysis of Loxoprofen is critical for accurate pharmacokinetic and toxicokinetic assessments. This guide provides a comparative overview of a validated bioanalytical method for Loxoprofen utilizing its deuterated analogue, Loxoprofen-d4, as an internal standard, alongside alternative methods employing other internal standards. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in the selection of the most suitable method for specific research needs.
Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) that is administered as a prodrug.[1] Following administration, it is rapidly converted to its active trans-alcohol metabolite, which is responsible for its anti-inflammatory and analgesic effects.[1][2] The accurate quantification of Loxoprofen and its metabolites in biological matrices is therefore essential for understanding its pharmacological profile. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in mass spectrometry-based bioanalysis due to its ability to compensate for matrix effects and variations in sample processing.
Comparative Analysis of Bioanalytical Methods
The selection of an appropriate internal standard is a critical step in the development of a reliable bioanalytical method. While a deuterated internal standard that co-elutes with the analyte is ideal, other compounds can also be successfully employed. This section compares the validation parameters of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using a deuterated internal standard for a Loxoprofen metabolite with methods using alternative internal standards like ketoprofen and ibuprofen.
| Validation Parameter | Method 1: Loxoprofen Metabolite with rac-trans-loxoprofen-D3 alcohol IS | Method 2: Loxoprofen with Ketoprofen IS | Method 3: Loxoprofen with Ibuprofen IS |
| Analytical Technique | LC-MS/MS | LC-ESI-MS | HPLC-MS |
| Internal Standard (IS) | rac-trans-loxoprofen-D3 alcohol | Ketoprofen | Ibuprofen |
| Linearity Range | 5.0 to 5000 ng/mL | 0.1 to 20 µg/mL | Not Specified |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL | 0.1 µg/mL | Not Specified |
| Intra-day Precision (%RSD) | Within 8.94% | 2.8 - 5.2% (as %CV) | Within ±10% (as %Accuracy) |
| Inter-day Precision (%RSD) | Within 7.26% | 4.8 - 7.0% (as %CV) | Within ±10% (as %Accuracy) |
| Mean Extraction Recovery | 89.08 - 109.27% | Loxoprofen: 69.7%, Ketoprofen: 67.6% | > 90% |
| Matrix Effect | 89.00 - 106.80% | Practically absent | Not Specified |
Experimental Protocols
Method 1: LC-MS/MS for Trans-Loxoprofen-Alcohol with rac-trans-loxoprofen-D3 alcohol Internal Standard[3][4]
This method is designed for the determination of the active metabolite of Loxoprofen in plasma and tissues.
-
Sample Preparation: Protein precipitation is performed by adding methanol to the analytic samples.
-
Chromatographic Separation: A reverse-phase Poroshell 120 EC-C18 column (4.6 mm × 50 mm; 2.7 µm) is used for separation. The mobile phase consists of a gradient of acetonitrile and 0.1% formic acid in water at a flow rate of 0.6 mL/min.
-
Mass Spectrometry: Detection is achieved using a mass spectrometer with a positive electrospray ionization source in multiple-reaction monitoring (MRM) mode. The transitional ion pairs monitored are m/z 265.9>184.8 for trans-loxoprofen-alcohol and 268.8>187.9 for the internal standard, rac-trans-loxoprofen-D3 alcohol.
Method 2: LC-ESI-MS for Loxoprofen with Ketoprofen Internal Standard[5]
This method is suitable for the determination of Loxoprofen in human plasma.
-
Sample Preparation: Loxoprofen and the internal standard, ketoprofen, are extracted from 20 µL of human plasma using ethyl acetate at an acidic pH.
-
Chromatographic Separation: An Atlantis dC18 column is used with an isocratic mobile phase of methanol and water (75:25, v/v).
-
Mass Spectrometry: The analytes are quantified in the selected reaction monitoring (SRM) mode.
Method 3: HPLC-MS for Loxoprofen with Ibuprofen Internal Standard[6]
This method was developed for the quantification of Loxoprofen in human plasma for pharmacokinetic and bioequivalence studies.
-
Sample Preparation: The method involves the addition of a methanol solution of the internal standard, ibuprofen, and a hexane-ether (4:1, v/v) solution to 0.2 ml of acidified plasma, followed by centrifugation.
-
Chromatographic Separation: A Diamonsil 150 mm × 2.1 mm, 5 µm column is used with a mobile phase of 0.2% ammonium acetate and acetonitrile (25:75, v/v).
Visualizing the Bioanalytical Workflow and Metabolic Pathway
To further elucidate the processes involved, the following diagrams illustrate the bioanalytical workflow and the metabolic pathway of Loxoprofen.
Caption: A generalized workflow for the bioanalytical method validation of Loxoprofen.
Caption: The metabolic conversion of Loxoprofen to its active and inactive metabolites.[1][2][3][4]
Conclusion
The choice of an internal standard is a pivotal decision in the development of a robust and reliable bioanalytical method. The use of a deuterated internal standard, such as this compound or its metabolite equivalent, generally provides the highest level of accuracy and precision by effectively compensating for variability during sample preparation and analysis. However, the data presented demonstrates that alternative internal standards, like ketoprofen and ibuprofen, can also be successfully employed to develop validated methods with acceptable performance characteristics. The selection of a particular method should be based on the specific requirements of the study, including the desired sensitivity, the available instrumentation, and cost considerations. The detailed protocols and comparative data in this guide serve as a valuable resource for researchers in making an informed decision for their bioanalytical needs in Loxoprofen research.
References
- 1. Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. [PDF] Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation | Semantic Scholar [semanticscholar.org]
Cross-validation of Loxoprofen assays between different laboratories
This guide provides a framework for conducting cross-validation studies of Loxoprofen assays between different laboratories. Ensuring consistency and comparability of results across different sites is critical for multi-center clinical trials, post-market surveillance, and bioequivalence studies. This document outlines the key experimental protocols, data presentation formats, and a proposed workflow for a comprehensive inter-laboratory comparison.
The accurate quantification of Loxoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is essential for pharmacokinetic and pharmacodynamic studies.[1][2] While numerous analytical methods have been developed and validated for Loxoprofen determination in various biological matrices and pharmaceutical formulations, variability between laboratories can arise from differences in instrumentation, reagents, and personnel. A cross-validation study serves to identify and mitigate these discrepancies, ensuring data integrity and reliability across different testing facilities.
Workflow for Inter-Laboratory Cross-Validation
A well-structured cross-validation study is paramount. The following workflow outlines the key stages, from initial planning to final data analysis. This process ensures that all participating laboratories adhere to a standardized protocol, allowing for a meaningful comparison of results.
Caption: A generalized workflow for conducting an inter-laboratory cross-validation study.
Comparative Overview of Loxoprofen Assay Methods
Several analytical techniques are available for the quantification of Loxoprofen. The choice of method often depends on the required sensitivity, sample matrix, and available instrumentation. Below is a comparison of commonly employed methods, with performance data summarized from published single-laboratory validation studies.
| Parameter | HPLC-UV[1][2] | RP-HPLC[3] | GC-MS[4] |
| Matrix | Human Plasma, Mobile Phase | Pharmaceutical Formulations | Tablets, Patches, Equine Urine |
| Linearity Range | 0.1 - 10 µg/mL | 5 - 25 µg/mL | 10 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | Not explicitly stated | 0.092 µg/mL | 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.278 µg/mL | Not explicitly stated |
| Intra-day Precision (%RSD) | < 5% | < 2% | 5.6 - 8.5% |
| Inter-day Precision (%RSD) | < 5% | < 2% | Not explicitly stated |
| Accuracy (% Recovery) | > 90% | 97.71 - 101.09% | -0.3 to 0.9 (% Relative Error) |
Experimental Protocols
Detailed and harmonized experimental protocols are the cornerstone of a successful cross-validation study. The following sections provide examples of methodologies that can be adapted for a standardized protocol.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the analysis of Loxoprofen in biological fluids.[1][2]
-
Sample Preparation: To 1 mL of human plasma, add a suitable internal standard (e.g., Ketoprofen). Precipitate proteins using an appropriate solvent like acetonitrile. Centrifuge the mixture and collect the supernatant. Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase.
-
Chromatographic Conditions:
-
Calibration and Quantification: Prepare a series of calibration standards by spiking known concentrations of Loxoprofen into blank plasma. Construct a calibration curve by plotting the peak area ratio of Loxoprofen to the internal standard against the nominal concentration.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, particularly for complex matrices.[4]
-
Sample Preparation and Derivatization: Extract Loxoprofen from the sample matrix (e.g., equine urine) using a suitable solvent extraction method. Evaporate the extract to dryness. For improved volatility and chromatographic performance, derivatize the Loxoprofen residue, for example, by creating a tert-butyldimethylsilyl (TBDMS) derivative.
-
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column suitable for drug analysis.
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient to ensure good separation and peak shape.
-
Ionization Mode: Electron Impact (EI).
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Detection: Monitor characteristic fragment ions of the Loxoprofen derivative for selective detection.[4]
-
-
Calibration and Quantification: Prepare calibration standards in the appropriate blank matrix and subject them to the same extraction and derivatization procedure as the unknown samples. Generate a calibration curve based on the response of the selected ions.
Logical Relationship for Method Selection
The choice of an analytical method for a Loxoprofen assay is influenced by several factors. The following diagram illustrates the logical considerations in selecting an appropriate technique.
Caption: Decision tree for selecting a suitable Loxoprofen analytical method.
Conclusion
A robust inter-laboratory cross-validation is essential for standardizing Loxoprofen assays and ensuring the comparability of data generated across different sites. This guide provides a foundational framework, including a workflow, comparative data on existing methods, and standardized protocols. By adhering to these principles, researchers, scientists, and drug development professionals can enhance the reliability and consistency of Loxoprofen quantification, ultimately contributing to more robust clinical and pharmaceutical research.
References
- 1. Development and validation of liquidchromatographic method for quantitative determination of Loxoprofen in mobilephase and in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. rjptonline.org [rjptonline.org]
- 4. Analysis of loxoprofen in tablets, patches, and equine urine as tert-butyldimethylsilyl derivative by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Loxoprofen and Other Leading NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic properties of Loxoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), with other prominent NSAIDs: Ibuprofen, Diclofenac, Naproxen, and Celecoxib. The following sections present key pharmacokinetic data in a standardized format, detail the experimental methodologies for obtaining such data, and illustrate the underlying mechanism of action through a signaling pathway diagram. This objective comparison is intended to serve as a valuable resource for researchers and professionals in the field of drug development and pharmacology.
Comparative Pharmacokinetic Data
The pharmacokinetic profiles of NSAIDs are crucial in determining their clinical efficacy and safety. The table below summarizes the key pharmacokinetic parameters for Loxoprofen and its comparators, providing a quantitative basis for comparison.
| Parameter | Loxoprofen | Ibuprofen | Diclofenac | Naproxen | Celecoxib |
| Time to Peak Concentration (Tmax) (hours) | ~0.5 - 1.0[1] | 1.5 - 2.0[2] | ~0.23 - 0.93[3][4] | 1.9 - 4.0[5] | ~2.5[1] |
| Peak Plasma Concentration (Cmax) (μg/mL) | ~7.17 (60 mg dose)[1] | 20 - 30 (200 mg dose)[2] | ~1.3 (50 mg dose)[6] | ~97.4 (500 mg dose)[5] | ~0.69 (200 mg dose)[1] |
| Elimination Half-life (t½) (hours) | ~1.25 | 1.8 - 2.0[2] | ~1.85 - 1.92[6] | ~16.3 - 16.9[5] | ~8.8 - 11[1] |
| Oral Bioavailability (%) | ~95 | 80 - 100[2] | ~50 - 60[4] | ~95 | Not fully known |
| Protein Binding (%) | >98 | >99 | >99 | >99 | ~97 |
| Metabolism | Rapidly converted to active trans-alcohol metabolite | Hepatic (Oxidation) | Hepatic (CYP2C9) | Hepatic | Hepatic (CYP2C9) |
| Excretion | Primarily renal | Renal | Renal and biliary | Renal | Feces and urine |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical studies employing standardized methodologies. A general overview of a typical experimental protocol for determining the pharmacokinetic profile of an NSAID in healthy human volunteers is outlined below.
Study Design: The majority of these studies are conducted as single-center, randomized, single-dose, open-label, two-period, two-sequence crossover studies.[2] A washout period of at least one week is typically implemented between the two periods of the crossover design to ensure complete elimination of the drug from the previous phase.[2]
Subject Selection: Healthy adult male and/or female volunteers are recruited for these studies.[1][2] Subjects undergo a comprehensive medical screening to ensure they meet the inclusion criteria and do not have any contraindications for NSAID administration. Informed consent is obtained from all participants before the commencement of the study.
Drug Administration and Dosing: A single oral dose of the NSAID is administered to the subjects after an overnight fast.[1] The dosage administered is a standard therapeutic dose for the specific NSAID being investigated.
Blood Sampling: Blood samples are collected from a suitable antecubital vein into heparinized tubes at predetermined time intervals. A typical sampling schedule includes a pre-dose sample (0 hours) and multiple post-dose samples at intervals such as 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours after drug administration.
Plasma Analysis: The collected blood samples are centrifuged to separate the plasma, which is then stored at low temperatures (e.g., -20°C or -80°C) until analysis. The concentration of the parent drug and its major metabolites in the plasma samples is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.[1]
Pharmacokinetic Analysis: The plasma concentration-time data for each subject is analyzed using non-compartmental methods to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½).
Mechanism of Action: COX Signaling Pathway
Non-steroidal anti-inflammatory drugs exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key enzymes in the synthesis of prostaglandins from arachidonic acid. There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function. COX-2, on the other hand, is primarily induced at sites of inflammation and plays a major role in mediating pain and inflammation. The following diagram illustrates the COX signaling pathway and the inhibitory action of NSAIDs.
Caption: Inhibition of COX-1 and COX-2 by NSAIDs.
References
- 1. Rapid determination of loxoprofen in human plasma by HPLC-MS and its pharmacokinetics and bioequivalence study [manu41.magtech.com.cn]
- 2. Pharmacokinetics and Bioequivalence Evaluation of 2 Loxoprofen Tablets in Healthy Egyptian Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Loxoprofen Quantification Methods for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of loxoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The information presented is synthesized from a range of published studies, offering an objective overview of method performance to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs. This document summarizes key quantitative data in structured tables, details experimental protocols, and includes visualizations of the loxoprofen mechanism of action and a typical inter-laboratory comparison workflow.
Mechanism of Action of Loxoprofen
Loxoprofen is a prodrug that, after oral administration, is absorbed and converted to its active trans-alcohol metabolite. This active form exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.
Figure 1: Mechanism of action of loxoprofen.
Inter-Laboratory Comparison Workflow
While direct inter-laboratory comparison studies for loxoprofen quantification were not prominently found in the reviewed literature, a general workflow for such a study is presented below. This process is crucial for establishing the robustness and reproducibility of an analytical method across different laboratory settings.
Figure 2: A typical workflow for an inter-laboratory comparison study.
Comparison of Analytical Methods for Loxoprofen Quantification
The following tables summarize the performance characteristics of various analytical methods for loxoprofen quantification, as reported in different studies. The primary techniques include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectrophotometry.
Table 1: HPLC-UV Methods
| Parameter | Method 1 [1] | Method 2 [2] | Method 3 [3] |
| Matrix | Human Plasma | Pharmaceutical Formulation | Human Serum |
| Column | Mediterranea Sea C18 (250x4.6mm, 5µm) | PRIMESIL C18 (250x4.6mm) | Not specified |
| Mobile Phase | Acetonitrile : 0.01 M NaH2PO4 buffer (55:45) | Methanol : 0.05% OPA buffer (75:25 v/v) | Not specified |
| Flow Rate | 1 mL/min | 1 mL/min | Not specified |
| Detection (UV) | 220 nm | 225 nm | 225 nm |
| Linearity Range | 0.1 - 10 µg/mL | 5 - 25 µg/mL | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | 0.999 | 0.999 | 0.999 |
| LOD | Not specified | 0.09175 µg/mL | Not specified |
| LOQ | 0.1 µg/mL | 0.278032 µg/mL | 0.1 µg/mL |
| Intra-day Precision (%RSD) | 2.19 - 2.68% | < 2% | < 15% |
| Inter-day Precision (%RSD) | 0.67 - 3.29% | < 2% | < 15% |
| Accuracy/Recovery (%) | 91.8 - 99% | 97.71 - 101.09% | > 95% |
Table 2: Other Analytical Methods
| Parameter | GC-MS Method [4] | Spectrophotometric Method (Iodine) [5] | Spectrophotometric Method (TCNQ) [5] |
| Technique | Gas Chromatography-Mass Spectrometry | Spectrophotometry (Charge Transfer Complex) | Spectrophotometry (Charge Transfer Complex) |
| Matrix | Tablets, Patches, Equine Urine | Bulk Drug, Pharmaceutical Formulation | Bulk Drug, Pharmaceutical Formulation |
| Derivatization | tert-Butyldimethylsilyl (TBDMS) derivative | Iodine in chloroform | TCNQ in methanol/acetone |
| Detection | Mass Spectrometry | 361 nm | 844 nm |
| Linearity Range | 10 - 500 ng/mL | 2 - 12 µg/mL | 1 - 10 µg/mL |
| Correlation Coefficient (r) | ≥ 0.999 | Not specified | Not specified |
| LOD | 1.0 ng/mL | Not specified | Not specified |
| LOQ | Not specified | Not specified | Not specified |
| Precision (%RSD) | 5.6 - 8.5% | Not specified | Not specified |
| Accuracy (%RE) | -0.3 to 0.9% | Not specified | Not specified |
Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in this guide.
HPLC-UV Method for Loxoprofen in Human Plasma[1]
-
Instrumentation : High-Performance Liquid Chromatograph with UV detector.
-
Chromatographic Conditions :
-
Column : Mediterranea Sea C18 (250x4.6mm, 5µm).
-
Mobile Phase : A mixture of acetonitrile and 0.01 M Sodium Dihydrogen Phosphate buffer (NaH2PO4) in a 55:45 ratio, with the pH adjusted to 6.5.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 220 nm.
-
Injection Volume : 100 µL.
-
-
Sample Preparation :
-
To a plasma sample, add the internal standard (Ketoprofen).
-
Add acetonitrile in a 1:2 ratio (plasma:acetonitrile) for protein precipitation.
-
Vortex the mixture and then centrifuge.
-
The supernatant is collected and injected into the HPLC system.
-
-
Validation : The method was validated for linearity, accuracy, precision, and stability, with results demonstrating it to be reliable and reproducible for pharmacokinetic studies.[1]
Spectrophotometric Method using Charge Transfer Complexation[5]
This study describes several methods based on the formation of colored charge-transfer complexes between loxoprofen and various electron acceptors.
-
Method with Iodine :
-
Reagent : Iodine solution in chloroform.
-
Procedure :
-
Transfer aliquots of loxoprofen standard solution into a series of 10-mL volumetric flasks.
-
Add a specified volume of the iodine solution.
-
The volume is made up to the mark with chloroform.
-
Measure the absorbance of the resulting yellow complex at 361 nm against a reagent blank.
-
-
Linearity : The method was found to be linear in the concentration range of 2–12 μg/mL.[5]
-
-
Method with TCNQ (7,7,8,8-Tetracyanoquinodimethane) :
-
Reagent : TCNQ solution.
-
Procedure :
-
Transfer aliquots of loxoprofen standard solution into a series of 10-mL volumetric flasks.
-
Adjust the volume with methanol and add a specified volume of the TCNQ solution.
-
Allow the reaction to proceed for 10 minutes.
-
Dilute to the final volume with acetone.
-
Measure the absorbance of the complex at 844 nm against a reagent blank.
-
-
Linearity : This method demonstrated linearity over a concentration range of 1–10 μg/mL.[5]
-
GC-MS Method for Loxoprofen in Various Matrices[4]
-
Instrumentation : Gas Chromatograph coupled with a Mass Spectrometer.
-
Sample Preparation and Derivatization :
-
Extraction of loxoprofen from the matrix (e.g., equine urine, dissolved tablets).
-
Derivatization of loxoprofen to its tert-butyldimethylsilyl (TBDMS) ester to improve its volatility and chromatographic properties.
-
-
GC-MS Conditions :
-
The specific column, temperature program, and MS parameters are optimized for the separation and detection of the loxoprofen-TBDMS derivative.
-
Detection : The mass spectrometer is used to selectively detect characteristic fragment ions of the derivative, ensuring high selectivity and accuracy.
-
-
Validation : The method was validated for linearity, repeatability, and accuracy, showing good performance for the analysis of loxoprofen in both pharmaceutical products and biological samples.[4]
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of loxoprofen in tablets, patches, and equine urine as tert-butyldimethylsilyl derivative by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjpbcs.com [rjpbcs.com]
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Disposal of Loxoprofen-d4
For researchers and scientists in the fast-paced world of drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Loxoprofen-d4, a deuterated analog of the non-steroidal anti-inflammatory drug Loxoprofen. Adherence to these guidelines will help maintain a safe laboratory environment and prevent environmental contamination.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with Loxoprofen and its deuterated form. While specific data for this compound is limited, the safety profile of Loxoprofen serves as a primary reference.
Hazard Summary:
| Hazard Statement | Classification | Precautionary Measures |
| Harmful if swallowed[1] | Acute toxicity, Oral (Category 4) | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[1][2] |
| Causes skin irritation[3] | Skin irritation (Category 2) | Wear protective gloves.[2] |
| Causes serious eye irritation[3] | Eye irritation (Category 2A) | Wear eye protection.[2] |
| May cause respiratory irritation[3] | Specific target organ toxicity (single exposure) (Category 3) | Avoid breathing dust. Use only outdoors or in a well-ventilated area. |
| Very toxic to aquatic life with long-lasting effects[1] | Acute and Chronic aquatic toxicity (Category 1) | Avoid release to the environment. Collect spillage.[1] |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through a licensed and approved waste management company. This ensures compliance with regulatory requirements and minimizes environmental impact. For small quantities that may result from accidental spills, the following containment and cleanup procedure should be followed.
Experimental Protocol for Spill Containment and Cleanup:
-
Personal Protective Equipment (PPE): Before addressing a spill, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Ventilation: Ensure the area is well-ventilated to avoid inhalation of any dust or vapors.
-
Containment: Carefully sweep the solid this compound into a suitable, clearly labeled, and closed container.[4] Avoid generating dust.
-
Cleaning: Wipe the spill area with a damp cloth. Dispose of the cloth in the same labeled waste container.
-
Disposal: The sealed container with the collected this compound waste should be disposed of through an approved waste disposal plant.[1]
Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Alternative Disposal Considerations (When Professional Disposal is Not Immediately Available)
While professional disposal is the gold standard, in situations where a licensed waste handler is not immediately accessible, it is crucial to prevent the release of this compound into the sewer system or the general environment. The U.S. Food and Drug Administration (FDA) and the Environmental Protection Agency (EPA) provide guidance for the disposal of unused medicines, which can be adapted for research chemicals with similar hazard profiles.
Important Note: Do not flush this compound down the toilet or drain, as it is very toxic to aquatic life.[1][5]
Procedure for Household Trash Disposal (for informational purposes, professional disposal is preferred):
-
Deactivation: Mix the this compound with an unpalatable substance such as used coffee grounds, dirt, or cat litter.[5][6][7][8] This makes the chemical less appealing to children and pets and unrecognizable to anyone who might go through the trash.
-
Containment: Place the mixture in a sealed container, such as a resealable plastic bag or an empty can, to prevent leakage.[6][7][8]
-
Disposal: Throw the sealed container in the household trash.[6][7]
-
Label Removal: Scratch out all personal or laboratory information from the original container to protect privacy before disposing of the empty container.[6][7][8]
Drug take-back programs are another excellent option for the disposal of unwanted pharmaceuticals, though their applicability to research-grade chemicals may vary by location.[6][9]
By following these procedures, researchers can ensure the safe and responsible disposal of this compound, protecting both their immediate work environment and the broader ecosystem. Always consult your institution's specific safety guidelines and local regulations for chemical waste disposal.
References
- 1. Loxoprofen|MSDS [dcchemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. echemi.com [echemi.com]
- 5. epa.gov [epa.gov]
- 6. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 8. dea.gov [dea.gov]
- 9. Medicine: Proper Disposal [nationwidechildrens.org]
Safe Handling and Disposal of Loxoprofen-d4: A Comprehensive Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Your trusted resource for ensuring safety and efficiency in the laboratory. This document provides essential safety and logistical information for the handling and disposal of Loxoprofen-d4. The following procedural guidance is based on the known hazards of Loxoprofen sodium, a closely related compound, in the absence of a specific Safety Data Sheet (SDS) for this compound. It is imperative to supplement this guidance with a thorough review of your institution's specific safety protocols.
Hazard Identification and Summary
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Oral Toxicity | Harmful if swallowed.[1] | P264, P270, P301+P312, P330, P501 |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] | P264, P280 |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] | P264, P280, P305+P351+P338 |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2][3] | P261, P271, P304+P340, P312, P403+P233, P501 |
| Hazardous to the Aquatic Environment (Acute) | Very toxic to aquatic life.[1] | P273, P391, P501 |
| Hazardous to the Aquatic Environment (Chronic) | Very toxic to aquatic life with long lasting effects.[1] | P273, P391, P501 |
Operational Plan: From Receipt to Disposal
A systematic approach is crucial for minimizing exposure and ensuring safety when handling this compound. The following step-by-step guide outlines the recommended procedures.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the compound name, CAS number (if available), and appropriate hazard pictograms.
-
Storage: Store this compound in a tightly sealed, light-proof container in a cool, dark, and well-ventilated area.[1][4] Recommended storage temperatures are typically -20°C for the powder and -80°C when in solvent.[1] The storage area should be secure and accessible only to authorized personnel.
Engineering Controls
Engineering controls are the primary line of defense in minimizing exposure to hazardous substances.
-
Ventilation: All handling of powdered this compound should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[1][5] For highly potent compounds, a glove box or isolator provides the highest level of containment.[5][6][7]
-
Safety Equipment: An accessible safety shower and eyewash station are mandatory in the laboratory where this compound is handled.[1]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The following table details the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Best Practices |
| Hands | Nitrile or other chemical-resistant gloves | Double gloving is recommended. Change gloves frequently, especially if contaminated.[8][9][10] |
| Eyes/Face | Safety goggles with side shields or a face shield | Must be worn to protect against splashes and airborne particles.[4][9] |
| Body | Laboratory coat or disposable gown | A disposable gown made of a low-permeability fabric is preferred. It should have a solid front, long sleeves, and tight-fitting cuffs. |
| Respiratory | NIOSH-approved respirator | A respirator (e.g., N95 or higher) is essential when handling the powder outside of a containment system or if there is a risk of aerosol generation.[4][8][11] |
Weighing and Solution Preparation
-
Containment: Perform all weighing and solution preparation activities within a chemical fume hood or a ventilated balance enclosure.
-
Minimize Dust: Handle the powder carefully to avoid generating dust. Use spatulas and other tools gently.
-
Spill Control: Have a spill kit readily available. In case of a spill, follow the emergency procedures outlined below.
Experimental Use
-
Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the risk of exposure.
-
Labeling: Clearly label all vessels containing this compound.
Emergency Procedures
| Situation | First Aid and Emergency Response |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][12][13] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][12][13] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][12][13] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Carefully collect the material into a sealed container for disposal. Clean the spill area thoroughly. |
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Collection: All waste materials, including unused this compound, contaminated PPE, and cleaning materials, should be collected in a clearly labeled, sealed container for hazardous waste.
-
Disposal Method: Dispose of the waste through a licensed chemical waste disposal company.[4][12][14] Incineration in a chemical incinerator with an afterburner and scrubber is a recommended method.[4][12] Do not dispose of this compound down the drain or in the regular trash.
-
Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
- 1. Loxoprofen Sodium|68767-14-6|MSDS [dcchemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. agnopharma.com [agnopharma.com]
- 6. pharm-int.com [pharm-int.com]
- 7. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 8. Personal Protective Equipment—What a Finisher Needs to Know > Powder Coated Tough Magazine [powdercoatedtough.com]
- 9. ribbletechnology.co.uk [ribbletechnology.co.uk]
- 10. nwmetalfab.com [nwmetalfab.com]
- 11. PPE for Powder Coating - Stay Protected While Powder Coating [int-enviroguard.com]
- 12. biosynth.com [biosynth.com]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 14. Page loading... [guidechem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
